5,6,7,8-Tetrahydro-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870851 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-78-6, 21664-09-5 | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Tetralinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a partially hydrogenated naphthalene derivative with the CAS number 1125-78-6.[1][2] This versatile organic compound serves as a crucial building block and intermediate in various fields, most notably in pharmaceutical synthesis and environmental research.[1] Its unique structure, combining a saturated ring with an aromatic phenol, imparts a distinct reactivity profile that is leveraged in the creation of more complex molecules.[3] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, applications, and safety protocols, offering a critical resource for professionals in the chemical and biomedical sciences.
Chemical and Physical Properties
This compound is a beige crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Source(s) |
| CAS Number | 1125-78-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Beige crystalline mass/solid | [4][5] |
| Melting Point | 59-61 °C | |
| Boiling Point | 275-276 °C | [6] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Density | ~1.1 g/cm³ | [1] |
| Water Solubility | 1.5 g/L (at 20 °C) | [5] |
| pKa | 10.48 (at 25 °C) |
Spectroscopic Profile for Structural Elucidation
Accurate identification and characterization of this compound are paramount in research and manufacturing. The following spectroscopic data are key to its structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for confirming the molecular structure.
¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals typically appear in the range of 6.5-7.0 ppm.[7]
-
Aliphatic Protons: The protons on the saturated ring produce signals around 1.7-2.7 ppm.[7]
-
Hydroxyl Proton: A broad singlet is observable, with its chemical shift dependent on concentration and temperature.[7]
¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the aromatic carbons (some of which are quaternary) and the aliphatic carbons of the tetralin ring system.[2][8]
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[2]
-
O-H Stretch: A broad absorption band characteristic of the hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks are generally found just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks are observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is commonly used for determining the molecular weight and fragmentation pattern.[9][10]
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Characteristic fragments arising from the loss of small molecules or cleavage of the tetralin ring structure.
Caption: Workflow for the structural confirmation of this compound.
Synthesis and Manufacturing
The industrial production of this compound often involves the partial hydrogenation of 2-naphthol.[1] This process requires careful control of reaction conditions to achieve selective reduction of one of the aromatic rings while preserving the hydroxyl group.
General Synthesis Protocol: Catalytic Hydrogenation of 2-Naphthol
This protocol outlines a generalized procedure for the synthesis of this compound.
Materials:
-
2-Naphthol
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-naphthol in an appropriate solvent in a high-pressure reactor.
-
Catalyst Addition: Add the hydrogenation catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation to yield high-purity this compound.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound stems from its reactive hydroxyl group and the tetralin scaffold, making it a valuable intermediate in several scientific domains.
Pharmaceutical Intermediate
A significant application of this compound is as an intermediate in the synthesis of the antifungal agent Liranaftate.[1] The structural backbone of this compound is a key component of the final active pharmaceutical ingredient (API).[1] Its derivatives have also been explored for their potential anti-inflammatory and analgesic properties.[11] Furthermore, the related compound, 5,6,7,8-tetrahydro-2-naphthoic acid, is an intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[12]
Environmental Science
This compound is employed as a model compound in environmental studies, particularly in the investigation of the photochemical transformation of steroid hormones like 17β-estradiol and 17α-ethinylestradiol.[13] Understanding the degradation pathways of these endocrine-disrupting compounds is critical for assessing their environmental impact.
Organic Synthesis
As a versatile building block, this compound is used in the synthesis of a wide range of more complex organic molecules, including fragrances and other specialty chemicals.[2][3] The hydroxyl group allows for etherification and esterification, while the aromatic ring can undergo electrophilic substitution, opening up numerous synthetic possibilities.[3]
Caption: Key application areas of this compound.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]
-
Ventilation: Use only outdoors or in a well-ventilated area.[14][15]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[14][15]
Storage:
First Aid:
-
If on skin: Wash with plenty of water.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
-
In case of irritation or if you feel unwell, seek medical attention.[14]
Conclusion
This compound (CAS 1125-78-6) is a chemical compound of significant interest due to its multifaceted applications in pharmaceutical development, environmental science, and broader organic synthesis. Its well-defined chemical, physical, and spectroscopic properties, coupled with established synthesis routes, make it a reliable and valuable intermediate for researchers and scientists. Adherence to appropriate safety and handling protocols is crucial when working with this compound. As research continues to uncover new synthetic pathways and applications, the importance of this compound in the chemical and life sciences is set to endure.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 98% 50 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound CAS 1125-78-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 1125-78-6 | CAS DataBase [m.chemicalbook.com]
- 7. This compound(1125-78-6) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(1125-78-6) MS spectrum [chemicalbook.com]
- 10. 2-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
A Technical Guide to the Physicochemical Characterization of 6-Hydroxytetralin
Abstract
This technical guide provides a comprehensive framework for the determination of the core physical properties of 6-Hydroxytetralin (5,6,7,8-tetrahydronaphthalen-2-ol), a key intermediate in medicinal chemistry and drug development. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as an in-depth methodological resource for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for elucidating critical physicochemical parameters including melting point, boiling point, solubility, pKa, and spectral characteristics (NMR, IR, UV-Vis). The causality behind experimental choices is explained, ensuring a foundation of scientific integrity and trustworthiness. This guide is designed to empower researchers to generate reliable and reproducible data, essential for advancing preclinical and clinical studies involving 6-Hydroxytetralin and its derivatives.
Introduction: The Significance of 6-Hydroxytetralin
6-Hydroxytetralin is a bicyclic organic compound featuring a tetralin core substituted with a hydroxyl group on the aromatic ring. Its structural similarity to endogenous neurotransmitters and other bioactive molecules makes it a valuable scaffold in the design of novel therapeutics. Derivatives of the tetralin framework have shown a wide range of pharmacological activities, underscoring the importance of a thorough understanding of their fundamental physical properties. These properties are not merely academic data points; they are critical determinants of a compound's behavior in biological systems and its viability as a drug candidate. Factors such as solubility directly impact bioavailability, while spectral data are indispensable for structural confirmation and quality control.
This guide will provide a robust set of protocols and theoretical considerations for the comprehensive physicochemical characterization of 6-Hydroxytetralin.
Core Physical Properties: A Methodological Approach
Due to the limited availability of experimental data for 6-Hydroxytetralin, this section focuses on the established methodologies for determining its key physical properties.
Melting and Boiling Point Determination
The melting and boiling points are fundamental indicators of a compound's purity and the strength of its intermolecular forces. For a crystalline solid like 6-Hydroxytetralin, a sharp melting point range is indicative of high purity.
Table 1: Predicted and Analog-Derived Thermal Properties
| Property | Predicted/Analog Value | Rationale/Analog Compound |
| Melting Point | ~30 - 40 °C | Based on the melting point of the structurally similar 6-Aminotetralin (29-33 °C)[1]. The hydroxyl group may lead to slightly stronger hydrogen bonding and a marginally higher melting point. |
| Boiling Point | ~125 - 135 °C at reduced pressure (5 Torr) | Based on the boiling point of 6-Aminotetralin (120-125 °C at 5 Torr)[1]. The hydroxyl group is expected to increase the boiling point due to hydrogen bonding. |
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of 6-Hydroxytetralin is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination.
Experimental Protocol: Boiling Point Determination (Microscale)
-
Apparatus Setup: A small amount of 6-Hydroxytetralin is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
Heating: The assembly is heated in a controlled manner.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then slowly reduced.
-
Data Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The re-entry of the liquid into the capillary indicates this equilibrium point.
Caption: Workflows for Melting and Boiling Point Determination.
Solubility Profile
Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. A comprehensive solubility profile in various solvents is essential.
Table 2: Predicted Solubility of 6-Hydroxytetralin
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | The polar nature of the molecule will interact favorably with the dipoles of these solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar hydroxyl group will have limited favorable interactions with nonpolar solvents. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of 6-Hydroxytetralin is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove undissolved solid.
-
Quantification: The concentration of 6-Hydroxytetralin in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Causality: The shake-flask method is considered the gold standard for solubility determination as it allows for the system to reach true thermodynamic equilibrium.
Caption: Shake-Flask Method for Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa of the phenolic hydroxyl group in 6-Hydroxytetralin is a key determinant of its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and receptor binding.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Stock Solution Preparation: A stock solution of 6-Hydroxytetralin is prepared in a suitable solvent (e.g., methanol).
-
Buffer Preparation: A series of buffers with a range of known pH values are prepared.
-
Sample Preparation: A small aliquot of the stock solution is added to each buffer solution.
-
UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have different absorbances is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Causality: This method leverages the Beer-Lambert law and the fact that the chromophore of 6-Hydroxytetralin will be altered upon ionization of the phenolic proton, leading to a change in its UV-Vis absorbance spectrum.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
Predicted ¹H NMR Spectral Features for 6-Hydroxytetralin:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns determined by the substitution on the aromatic ring.
-
Benzylic Protons: Triplets around δ 2.5-3.0 ppm, corresponding to the protons on the carbons adjacent to the aromatic ring.
-
Aliphatic Protons: Multiplets in the upfield region (δ 1.5-2.5 ppm) for the other methylene groups in the tetralin core.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Features for 6-Hydroxytetralin:
-
Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield.
-
Aliphatic Carbons: Signals in the upfield region (δ 20-40 ppm).
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: 5-10 mg of 6-Hydroxytetralin is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed. Standard ¹H and ¹³C NMR spectra are acquired. Further experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Key IR Absorption Bands for 6-Hydroxytetralin:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of solid 6-Hydroxytetralin is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the reflected IR radiation.
Causality: ATR-IR is a convenient technique for solid samples, requiring minimal sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Expected UV-Vis Absorption for 6-Hydroxytetralin:
-
The substituted benzene ring of 6-Hydroxytetralin is expected to show absorption maxima (λ_max) in the UV region, likely around 270-280 nm. The exact position and intensity will be influenced by the solvent.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: A dilute solution of 6-Hydroxytetralin is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The solvent is used as a blank.
Stability and Storage
The stability of phenolic compounds like 6-Hydroxytetralin is a critical consideration for ensuring the integrity of research samples and the shelf-life of potential drug products. Phenols are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
Recommended Storage Conditions:
-
Solid Form: Store in a tightly sealed, light-resistant container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended.[2][3][4][5]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored in tightly sealed vials at low temperatures (-20°C or -80°C) and protected from light.[6] The stability in a particular solvent should be experimentally verified.
Experimental Protocol: Stability Assessment
-
Sample Preparation: Prepare multiple aliquots of 6-Hydroxytetralin in the desired solid or solution form.
-
Stress Conditions: Expose the aliquots to various conditions (e.g., elevated temperature, light, different pH values).
-
Time-Point Analysis: At regular intervals, analyze the samples using a stability-indicating method (e.g., HPLC with a photodiode array detector) to quantify the amount of 6-Hydroxytetralin remaining and to detect the formation of any degradation products.
Caption: Workflow for Stability Assessment of 6-Hydroxytetralin.
Conclusion
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2-naphthol for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the material safety, handling, and key physicochemical properties of 5,6,7,8-Tetrahydro-2-naphthol (CAS No. 1125-78-6). It is intended for laboratory personnel, researchers, and drug development professionals who utilize this versatile chemical intermediate. Beyond a standard Material Safety Data Sheet (MSDS), this document offers insights into the causality behind safety protocols, grounded in the compound's chemical nature, to ensure safe and effective application in your research endeavors.
Compound Profile and Significance
This compound, also known as 6-Hydroxytetralin, is a derivative of naphthalene with a partially hydrogenated ring system.[1] Its structure, featuring a phenolic hydroxyl group on a tetralin scaffold, makes it a valuable building block in organic synthesis.[2][3] This compound serves as a key intermediate in the production of pharmaceuticals, such as the antifungal agent Liranaftate, and is also employed in the synthesis of various research chemicals and advanced materials.[1][4] Its utility extends to environmental studies as a model compound for investigating the photochemical transformation of hormones like 17β-estradiol.[5]
Key Identifiers:
-
IUPAC Name: 5,6,7,8-tetrahydronaphthalen-2-ol[6]
-
Synonyms: 6-Hydroxytetralin, 6-Tetralinol, Tetrahydro-β-naphthol[2][7]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][8] Understanding these hazards is the first step in ensuring laboratory safety.
GHS Pictogram:
Signal Word: Warning[8]
Hazard Statements:
The irritant nature of this compound can be attributed to its phenolic hydroxyl group. Phenols are known to be corrosive and irritants due to their ability to denature proteins and disrupt cell membranes upon contact.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its proper handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Appearance | Beige crystalline solid/mass | [1][2][9] |
| Melting Point | 59-61 °C | [1][2] |
| Boiling Point | 275-276 °C | [2][9] |
| Flash Point | >110 °C (>230 °F) | [2][9] |
| Density | Approximately 1.1 g/cm³ | [1][9] |
| Water Solubility | 1.5 g/L (at 20 °C) | [2][9] |
| pKa | 10.48 (at 25 °C) | [2] |
The relatively high boiling point and flash point indicate that this compound is not highly volatile at room temperature, reducing the risk of inhalation exposure under standard conditions.[1] However, its crystalline form necessitates precautions against dust formation.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure risks and maintaining the integrity of the compound.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10][11][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[11][12][13]
-
Body Protection: A lab coat or chemical apron should be worn.[11][12]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[11][12]
-
-
Hygiene: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[14]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[9][10][11]
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[8][9][11]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[10][11][12]
Caption: Workflow for Safe Handling and Storage of this compound.
Emergency Procedures and First-Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8][10]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10][11] If skin irritation persists, get medical advice.[8]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10][11]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][11]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use appropriate personal protective equipment.[10]
-
Containment and Cleanup: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[10][11][12]
-
Environmental Precautions: Do not let the product enter drains or waterways.[10][14]
Caption: First-Aid Decision Tree for Accidental Exposure.
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[9][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10][11][12]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide and carbon dioxide.[10][11]
Toxicological Information
The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.[6] Chronic exposure may lead to effects similar to those of acute exposure.[11] The toxicological properties have not been fully investigated, and as such, it should be handled with care, assuming it may have other unknown hazards.[10]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[8][10] Waste materials should be handled by a licensed waste disposal company.[10] Do not dispose of it with household waste or allow it to enter the sewage system.[10]
References
- 1. innospk.com [innospk.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1125-78-6 [chemicalbook.com]
- 6. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. This compound CAS 1125-78-6 [homesunshinepharma.com]
- 10. fishersci.com [fishersci.com]
- 11. 6-Hydroxy-1,2,3,4-tetrahydronaphthalene(1125-78-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pentachemicals.eu [pentachemicals.eu]
The Versatile Scaffold: A Technical Guide to 5,6,7,8-Tetrahydronaphthalen-2-ol and Its Derivatives in Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Identity of a Key Chemical Intermediate
5,6,7,8-Tetrahydronaphthalen-2-ol, a bicyclic organic compound, serves as a pivotal structural motif in the development of a wide array of biologically active molecules. Its unique combination of a partially saturated aliphatic ring and a phenolic aromatic ring bestows upon it a versatile chemical character, making it a valuable starting material and a core scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its significant role in the design of targeted therapeutics.
While its systematic IUPAC name is 5,6,7,8-tetrahydronaphthalen-2-ol, this compound is known by a variety of synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for exhaustive literature searches and clear communication within the scientific community.
Table 1: Synonyms and Identifiers for 5,6,7,8-Tetrahydronaphthalen-2-ol
| Identifier Type | Identifier | Source |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalen-2-ol | [1] |
| CAS Number | 1125-78-6 | [1][2] |
| Common Synonyms | 6-Hydroxytetralin | [1] |
| 6-Tetralinol | [1] | |
| 5,6,7,8-Tetrahydro-2-naphthol | [1] | |
| Tetralin-6-ol | [1] | |
| Systematic Synonyms | 2-Naphthalenol, 5,6,7,8-tetrahydro- | [1] |
| 6-hydroxy-1,2,3,4-tetrahydronaphthalene | [1] |
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of 5,6,7,8-tetrahydronaphthalen-2-ol dictate its handling, reactivity, and suitability for various synthetic transformations. A summary of its key properties is presented below.
Table 2: Physicochemical Properties of 5,6,7,8-Tetrahydronaphthalen-2-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 59-61 °C | |
| Boiling Point | 275-276 °C | |
| Solubility | Soluble in organic solvents, slightly soluble in water |
Synthesis and Chemical Reactivity: The Chemist's Perspective
The synthesis of 5,6,7,8-tetrahydronaphthalen-2-ol and its derivatives often starts from readily available naphthalene or tetralone precursors. The methodologies employed are fundamental organic reactions that allow for the controlled introduction of functional groups.
Synthetic Protocol: A Representative Pathway
A common strategy to access the 6-hydroxytetralin scaffold involves the demethylation of the corresponding methoxy-tetralone, followed by reduction of the ketone.
Step 1: Demethylation of 6-Methoxy-1-tetralone
This step is crucial for unmasking the hydroxyl group, which is a key functional handle for further derivatization.
-
Reaction: 6-Methoxy-1-tetralone is treated with a strong demethylating agent, such as hydrobromic acid in acetic acid.
-
Rationale: The ether linkage is cleaved under acidic conditions, with the bromide ion acting as a nucleophile to remove the methyl group. The acetic acid serves as a solvent that can withstand the harsh reaction conditions.
-
Experimental Details:
-
Suspend 6-methoxy-1-tetralone in glacial acetic acid.
-
Add 48% hydrobromic acid and reflux the mixture for several hours.
-
Cool the reaction mixture and pour it onto ice to precipitate the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain pure 6-hydroxy-1-tetralone.
-
Step 2: Reduction of 6-Hydroxy-1-tetralone
The reduction of the ketone to a methylene group completes the synthesis of the 5,6,7,8-tetrahydronaphthalen-2-ol core.
-
Reaction: The carbonyl group of 6-hydroxy-1-tetralone can be reduced using methods like the Wolff-Kishner or Clemmensen reduction.
-
Rationale: The choice of reduction method depends on the overall substitution pattern and the presence of other functional groups. The Wolff-Kishner reduction is performed under basic conditions, while the Clemmensen reduction uses an acidic medium.
-
Experimental Workflow (Conceptual):
Caption: Reduction pathways for 6-hydroxy-1-tetralone.
A Privileged Scaffold in Drug Discovery: Targeting Key Signaling Pathways
The true significance of 5,6,7,8-tetrahydronaphthalen-2-ol in the pharmaceutical sciences lies in its role as a foundational scaffold for a multitude of potent and selective therapeutic agents. By modifying the core structure, medicinal chemists have developed compounds that target a range of biological receptors and signaling pathways.
Aminotetralin Derivatives: Modulators of Dopamine and Serotonin Receptors
The introduction of an amino group to the tetralin ring system, particularly at the 2-position, has yielded a rich class of compounds with significant activity at dopamine and serotonin receptors. These receptors are G-protein coupled receptors (GPCRs) that play critical roles in neurotransmission and are implicated in a variety of neurological and psychiatric disorders.[3]
-
Dopamine Receptor Agonists: 2-Aminotetralin derivatives, particularly those with dihydroxy substitutions on the aromatic ring (e.g., 5,6-dihydroxy or 6,7-dihydroxy), are potent dopamine receptor agonists.[4][5] These compounds mimic the structure of dopamine and have been instrumental in understanding dopamine receptor function.[3]
-
Signaling Pathway: Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3]
Caption: Dopaminergic signaling pathways modulated by 2-aminotetralin derivatives.
-
-
Serotonin Receptor Ligands: The 2-aminotetralin scaffold is also a key component of ligands targeting various serotonin (5-HT) receptor subtypes.[6][7] Structure-activity relationship (SAR) studies have shown that substitutions on the amino group and the aromatic ring can fine-tune the selectivity and efficacy of these compounds for different 5-HT receptors, such as 5-HT₁A, 5-HT₁B, and 5-HT₁D.[6][8]
-
Signaling Pathway: Similar to dopamine receptors, 5-HT receptors are predominantly GPCRs. The 5-HT₁ subfamily, for instance, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6]
-
Estrogen Receptor Antagonists: A New Frontier in Cancer Therapy
The versatility of the 5,6,7,8-tetrahydronaphthalen-2-ol scaffold is further highlighted by its incorporation into novel estrogen receptor (ER) antagonists. A prominent example is elacestrant, a recently approved drug for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[9][10][11]
-
Mechanism of Action: Elacestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor and induces a conformational change that marks the receptor for proteasomal degradation.[12] This dual mechanism of antagonizing and degrading the receptor provides a powerful approach to block estrogen-driven cancer growth.
-
Signaling Pathway: Estrogen receptors are nuclear hormone receptors that, upon ligand binding, translocate to the nucleus and regulate the transcription of target genes involved in cell proliferation and survival. By promoting the degradation of the ER, elacestrant effectively shuts down this signaling pathway.
Caption: Mechanism of action of Elacestrant as a Selective Estrogen Receptor Degrader (SERD).
-
Conclusion: A Scaffold of Enduring Importance
5,6,7,8-Tetrahydronaphthalen-2-ol and its derivatives represent a testament to the power of scaffold-based drug design. From its fundamental chemical properties to its role as a privileged structure in targeting complex signaling pathways, this compound continues to be a source of inspiration for the development of novel therapeutics. The insights gained from studying aminotetralin modulators of dopamine and serotonin receptors, as well as the recent clinical success of the estrogen receptor degrader elacestrant, underscore the enduring importance of this versatile chemical entity in the ongoing quest for more effective and safer medicines. As our understanding of disease biology deepens, it is certain that the 5,6,7,8-tetrahydronaphthalen-2-ol scaffold will continue to be a valuable tool in the hands of medicinal chemists and drug discovery scientists.
References
- 1. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-TETRAHYDRONAPHTHALEN-2-OL | CAS 1125-78-6 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]
- 8. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Elacestrant - 722533-56-4 | VulcanChem [vulcanchem.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
The Strategic Utility of 5,6,7,8-Tetrahydro-2-naphthol: A Synthetic Building Block for Modern Drug Discovery
Abstract
5,6,7,8-Tetrahydro-2-naphthol, also known as 6-hydroxytetralin, is a versatile bicyclic molecule that serves as a pivotal building block in the landscape of synthetic organic chemistry. Its unique structural amalgamation of a hydrogenated, flexible ring fused to a reactive phenolic moiety provides a synthetically tractable scaffold for the construction of complex molecular architectures. This in-depth technical guide explores the fundamental properties, synthesis, and key transformations of this compound, with a particular focus on its strategic applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a theoretical framework and practical, field-proven insights into the utilization of this valuable synthetic intermediate.
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the realm of fine chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound (CAS No. 1125-78-6) emerges as a compound of significant interest due to its hybrid structure.[1][2] It possesses both a saturated alicyclic ring, which can adopt various conformations, and an aromatic ring bearing a nucleophilic hydroxyl group. This duality allows for a diverse range of chemical modifications, making it a valuable precursor for creating libraries of compounds for biological screening.[2][3]
The partially hydrogenated naphthalene core provides a three-dimensional character that is often sought after in modern drug design to improve target engagement and pharmacokinetic properties. The phenolic hydroxyl group, on the other hand, is a versatile handle for a multitude of chemical transformations, including etherification, esterification, and electrophilic aromatic substitution.[2] This guide will systematically dissect the synthetic pathways originating from this building block, providing a comprehensive overview of its reactivity and utility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| Appearance | White to beige crystalline solid | [1] |
| Melting Point | 59-61 °C | [1] |
| Boiling Point | 275.5 °C at 760 mmHg | [1] |
| Density | ~1.1 g/cm³ | [1] |
| CAS Number | 1125-78-6 | --INVALID-LINK-- |
Spectroscopic Signature: The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for reaction monitoring and product characterization. Spectroscopic data can be found on platforms like ChemicalBook and SpectraBase.
Synthesis of the Core Scaffold: Catalytic Hydrogenation of 2-Naphthol
The most common and industrially viable method for the synthesis of this compound is the regioselective partial hydrogenation of 2-naphthol.[1] The primary challenge in this transformation is to selectively reduce the unsubstituted ring of the naphthalene system while preserving the phenolic ring. This requires careful selection of the catalyst and optimization of reaction conditions to prevent over-reduction to decalin derivatives.
Recent advancements have focused on the development of highly efficient and selective catalyst systems. For instance, a Ru-NiOX/C catalyst has demonstrated high activity and selectivity for the desired product.[4]
Caption: Synthesis of this compound via selective hydrogenation.
Experimental Protocol: Selective Hydrogenation of 2-Naphthol
The following protocol is a representative example based on optimized conditions reported in the literature.[4]
-
Catalyst Preparation: Prepare the Ru-NiOX/C catalyst via a facile deposition method as described in the source literature.
-
Reaction Setup: In a high-pressure autoclave, charge 2-naphthol and the Ru-NiOX/C catalyst in a suitable solvent, such as isopropanol.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 4 MPa with H₂. Heat the reaction mixture to 70 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until complete conversion of the starting material is observed.
-
Work-up and Purification: After cooling to room temperature and venting the hydrogen, filter the catalyst. Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Key Transformations and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of both its phenolic hydroxyl group and its aromatic ring.
Reactions at the Hydroxyl Group: O-Alkylation
The phenolic hydroxyl group is readily alkylated under basic conditions to form a variety of ethers. This is a common strategy to introduce new functionalities and build more complex molecules. A notable example is the O-alkylation with propargyl bromide to introduce a terminal alkyne, a versatile handle for click chemistry and other transformations.
Caption: O-Alkylation of this compound.
Experimental Protocol: O-Propargylation
This protocol is a general procedure adaptable from standard O-alkylation methods.
-
Reaction Setup: To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride or potassium carbonate) at 0 °C under an inert atmosphere.
-
Addition of Alkylating Agent: Stir the mixture for a short period to allow for the formation of the phenoxide, then add propargyl bromide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This allows for the introduction of various substituents, such as nitro groups, halogens, and acyl groups, onto the aromatic ring, further expanding its synthetic utility. The regioselectivity of these reactions is directed by the existing substituents.
Application in the Synthesis of Bioactive Molecules
4.3.1. Liranaftate Synthesis: this compound is a key intermediate in the synthesis of the antifungal agent Liranaftate.[1][5] The synthesis involves the conversion of the naphthol to a thiocarbamate derivative.
A green synthesis approach has been developed for Liranaftate, utilizing an ionic liquid as the reaction medium.[5] This method involves the reaction of 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride (derived from this compound) with 6-methoxy-2-methylaminopyridine in the presence of potassium carbonate.[5]
Caption: Synthetic pathway to Liranaftate.
4.3.2. Precursor to Palonosetron Analogs: The tetralin scaffold is a core component of Palonosetron, a 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting. While the direct precursor is often the corresponding carboxylic acid, this compound can be converted to such derivatives, highlighting its role as a foundational building block in the synthesis of this important pharmaceutical.[6][7]
The Tetralin Scaffold in Medicinal Chemistry
The 5,6,7,8-tetrahydronaphthalene framework, derived from this compound, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have been explored for various therapeutic applications, including antimicrobial and antioxidant activities. The conformational flexibility of the saturated ring allows for optimal binding to protein targets, while the aromatic portion can engage in π-stacking and other non-covalent interactions.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound stands as a testament to the power of a well-designed synthetic building block. Its unique combination of a flexible saturated ring and a reactive aromatic phenol provides a versatile platform for the synthesis of a diverse array of complex molecules. From its role in the industrial production of antifungal agents to its application as a scaffold in the discovery of new therapeutic leads, this compound continues to be a valuable asset for synthetic and medicinal chemists. The methodologies outlined in this guide provide a foundation for harnessing the full potential of this compound in the ongoing quest for novel and effective pharmaceuticals.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
Introduction: The Enduring Legacy of a Fused Ring System
An In-Depth Technical Guide to the Discovery and History of Tetralin Derivatives
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold, a simple bicyclic hydrocarbon, represents a cornerstone in the architecture of a vast array of functional molecules.[1] Comprising a benzene ring fused to a cyclohexane ring, its structural rigidity and synthetic versatility have made it a privileged motif, particularly in the realm of medicinal chemistry.[2][3] The journey of tetralin derivatives is a compelling narrative of chemical innovation, from early industrial-scale synthesis to the rational design of life-changing pharmaceuticals. This guide provides a technical overview of this history, exploring the foundational synthetic methods, the evolution of more sophisticated strategies, and the landmark discoveries that have cemented the tetralin core in the modern pharmacopeia. We will delve into the causality behind key experimental choices and provide detailed protocols that underscore the practical application of this remarkable chemical entity.
Part 1: The Genesis of Tetralin - Discovery and Foundational Synthesis
The story of tetralin is intrinsically linked to naphthalene, its fully aromatic precursor. The most established and commercially significant route to tetralin is the partial catalytic hydrogenation of naphthalene.[1][4][5] This process selectively saturates one of the aromatic rings, yielding the stable tetralin structure.[6] Early processes often employed nickel catalysts, but a wide variety of catalytic systems have since been evaluated to optimize selectivity and efficiency.[4][5] The primary challenge in this synthesis is preventing over-hydrogenation, which would lead to the fully saturated decahydronaphthalene (decalin).[4]
The hydrogenation of naphthalene to tetralin is a stepwise process, with the first ring's hydrogenation occurring at a faster rate than the second's.[7] This kinetic difference is crucial for achieving high selectivity for tetralin.
Caption: Catalytic hydrogenation pathway from naphthalene to tetralin and decalin.
While hydrogenation provides the parent scaffold, the synthesis of substituted derivatives required different approaches. A classic and historically significant method is the Darzens tetralin synthesis , first described by Auguste Georges Darzens in 1926.[4] This reaction involves the intramolecular Friedel-Crafts-type cyclization of a 1-aryl-4-pentene derivative using a strong acid, typically concentrated sulfuric acid.[1][8] The acid protonates the alkene, generating a carbocation that then undergoes an intramolecular electrophilic aromatic substitution to form the six-membered saturated ring.[1]
Caption: Mechanism of the Darzens synthesis for tetralin derivatives.
Part 2: Evolution of Synthetic Strategies
The methodologies for synthesizing tetralin derivatives have evolved significantly, driven by the need for greater efficiency, selectivity, and sustainability. Modern approaches offer milder conditions and greater control, including the challenging task of asymmetric synthesis to produce specific stereoisomers.[9][10] The development of "green" chemical techniques, such as using supercritical fluids, aims to reduce the environmental impact of these syntheses.[2][11]
| Method | Catalyst / Reagent | Conditions | Key Advantages | Limitations |
| Catalytic Hydrogenation | Ni, Pt, Pd, Ru on supports (e.g., Al₂O₃)[5][12][13] | High temperature and pressure | High yield for unsubstituted tetralin; scalable. | Risk of over-hydrogenation to decalin; requires robust equipment. |
| Darzens Synthesis | Concentrated H₂SO₄[1][8] | Moderate heating | Classic method for specific substituted derivatives. | Harsh acidic conditions; limited substrate scope. |
| Birch Reduction | Na or Li in liquid NH₃ with an alcohol | Low temperature | Can produce different isomers from hydrogenation. | Use of cryogenic liquid ammonia; not always selective.[14] |
| Supercritical Fluid Tech. | Pt nanoparticles on polymer support (Pt/HAP)[11] | Supercritical hexane (e.g., 250 °C, 6 MPa) | High selectivity (~100%) and conversion; "green" alternative.[11][15] | Requires specialized high-pressure equipment. |
| Asymmetric Synthesis | Chiral catalysts (e.g., Ru-based)[10] | Varies (e.g., Asymmetric Transfer Hydrogenation) | Produces enantiomerically pure derivatives crucial for pharmaceuticals. | Catalyst development can be complex and expensive. |
| Nitrogen Deletion/Diels-Alder Cascade | Anomeric amide, dienophiles[16] | N/A | Novel pathway for synthesizing substituted tetralins from isoindolines. | Newer method, scope may still be under exploration. |
Part 3: The Tetralin Scaffold in Modern Medicine - A Historical Perspective
The true impact of the tetralin scaffold became evident with its incorporation into bioactive molecules. The rigid, partially unsaturated structure proved to be an excellent framework for positioning functional groups to interact with biological targets like receptors and enzymes.[17] This has led to the development of numerous drugs across various therapeutic areas.[2][18]
Caption: Simplified workflow for drug discovery based on the tetralin scaffold.
Case Study 1: Sertraline (Zoloft®) - A Revolution in Depression Treatment
The discovery of sertraline is a landmark in psychiatric medicine. In the 1970s, scientists at Pfizer, including Kenneth Koe and Willard Welch, were investigating a class of compounds known as tametraline derivatives.[19][20][21] Their research led to the serendipitous discovery of a potent and selective serotonin reuptake inhibitor (SSRI).[19] This compound, which locked a specific stereochemistry in the tetralin ring, was named sertraline.[19] After extensive development, sertraline received FDA approval in 1991 and was marketed as Zoloft.[19][22] Its success is attributed to its high selectivity for the serotonin transporter, which offered a more manageable side-effect profile compared to older antidepressants.[19]
Case Study 2: Raloxifene (Evista®) - A Tale of Tissue-Specific Activity
Raloxifene represents a paradigm shift in endocrinology and the treatment of postmenopausal osteoporosis.[23] Developed by Eli Lilly and Company, it was one of the first successful second-generation Selective Estrogen Receptor Modulators (SERMs).[23][24] SERMs are compounds that exhibit tissue-specific estrogen agonist or antagonist activity.[23][25] Raloxifene, a non-steroidal benzothiophene derivative, leverages its structure to act as an estrogen agonist in bone, preventing bone loss.[23][26] Simultaneously, it acts as an estrogen antagonist in breast and uterine tissue, reducing the risk of cancer associated with traditional hormone replacement therapy.[23][25] Raloxifene was approved by the FDA in 1997 for the prevention of postmenopausal osteoporosis.[24][27]
Beyond these examples, the tetralin ring is a crucial structural element in many other bioactive compounds, including:
-
Anticancer Agents: It forms the core of anthracycline antibiotics like doxorubicin and daunorubicin, which are used in cancer chemotherapy.[2][17]
-
σ Receptor Ligands: Derivatives have been synthesized as high-affinity ligands for sigma (σ) receptors, which are targets for neurological and psychiatric disorders.[28]
-
Antihypertensive Agents: Some tetralin derivatives have shown potential as antihypertensive compounds.
Part 4: Key Experimental Methodologies
To provide a practical context, this section details two distinct protocols for synthesizing tetralin derivatives. The first is a classic intramolecular cyclization, and the second represents a modern, green chemistry approach.
Experimental Protocol 1: Darzens Synthesis of a Tetralin Derivative
This protocol describes a classic intramolecular Friedel-Crafts-type cyclization to form a substituted tetralin.[1]
-
Objective: To synthesize a tetralin derivative from a 1-aryl-4-pentene precursor via acid-catalyzed cyclization.
-
Materials:
-
1-aryl-4-pentene derivative (e.g., α-benzyl-α-allylacetic acid type compound)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Diethyl ether or dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Methodology:
-
Reaction Setup: Place the 1-aryl-4-pentene starting material into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid to the flask while stirring. The reaction is exothermic and should be controlled.
-
Heating: Gently heat the mixture under reflux using a heating mantle. The precise temperature and time will depend on the specific substrate. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture over a beaker of crushed ice. This quenches the reaction and dilutes the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude tetralin derivative by column chromatography or distillation to obtain the final product.
-
Experimental Protocol 2: Tetralin Synthesis in Supercritical Hexane
This protocol outlines a modern, green chemistry approach for the highly selective hydrogenation of naphthalene using a specialized catalyst in a supercritical fluid.[1][11]
-
Objective: To synthesize tetralin with high selectivity from naphthalene using a platinum-on-polymer catalyst in supercritical hexane.
-
Materials:
-
Naphthalene
-
Platinum catalyst on a hyper-cross-linked aromatic polymer (Pt/HAP)[11]
-
Hexane (HPLC grade)
-
High-pressure autoclave reactor
-
High-purity hydrogen (H₂) and nitrogen (N₂) gas
-
-
Methodology:
-
Reactor Loading: Place the Pt/HAP catalyst, naphthalene, and hexane into the high-pressure autoclave reactor.
-
Sealing and Purging: Seal the reactor and purge it first with nitrogen gas to remove air, then pressurize with nitrogen to an initial pressure (e.g., 5 MPa).[1]
-
Pressurization and Heating: Release the nitrogen and pressurize the reactor with hydrogen gas to the desired reaction pressure. Begin heating the reactor to the target temperature (e.g., 250 °C) to bring the hexane into its supercritical state.
-
Reaction: Maintain the reaction at the set temperature and pressure with constant stirring. The reaction time will depend on the desired conversion rate.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Recovery: Open the reactor and collect the liquid mixture. The hexane solvent can be easily separated from the product (tetralin) and unreacted naphthalene by simple depressurization and rectification, allowing for solvent recycling.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
-
Conclusion
From its origins as a simple hydrogenated derivative of naphthalene, the tetralin scaffold has demonstrated remarkable utility and longevity in chemical science. Its history charts the course of synthetic chemistry itself—from classic, forceful reactions like the Darzens synthesis to elegant, highly selective modern catalytic methods. The true value of this journey is realized in the field of drug development, where the tetralin core has provided the structural foundation for blockbuster drugs that have improved the lives of millions. The ongoing research into new synthetic routes, particularly in asymmetric and green chemistry, ensures that the story of tetralin derivatives is far from over, promising future innovations in medicine, materials, and beyond.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetralin - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Darzens Synthesis of Tetralin Derivatives [drugfuture.com]
- 9. First asymmetric synthesis of (-)-lintetralin via intramolecular Friedel-Crafts-type cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 15. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles [infoscience.epfl.ch]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. Kenneth Koe - Wikipedia [en.wikipedia.org]
- 21. B. Kenneth Koe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sertraline - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. newdrugapprovals.org [newdrugapprovals.org]
- 25. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of Raloxifene as a Novel CB2 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Raloxifene - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 5,6,7,8-Tetrahydro-2-naphthol
Abstract
This document provides a comprehensive guide for the synthesis of 5,6,7,8-Tetrahydro-2-naphthol (also known as 6-hydroxytetralin) from 2-naphthol. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, prized for its unique combination of an aromatic hydroxyl group and a saturated carbocyclic ring.[1][2] The primary focus of this guide is the selective catalytic hydrogenation of 2-naphthol, a robust and scalable method. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested laboratory protocols, and address critical safety considerations and troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
The selective reduction of one ring of a naphthalene system is a key transformation in organic synthesis. In the case of 2-naphthol, the goal is to hydrogenate the unsubstituted benzene ring while preserving the phenolic ring, yielding this compound. This regioselectivity is achievable due to the electronic nature of the hydroxyl group, which influences the hydrogenation process on the catalyst's surface.
The most prevalent and industrially viable method for this transformation is catalytic hydrogenation.[3] This technique employs hydrogen gas and a heterogeneous metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), to achieve the desired reduction under controlled temperature and pressure.[4][5] While other methods like the Birch reduction can also reduce aromatic systems, catalytic hydrogenation is often preferred for its operational simplicity, efficiency, and avoidance of cryogenic conditions and reactive alkali metals.[6][7]
This guide is designed for chemistry professionals engaged in process development and discovery. It explains the causal factors behind procedural choices, ensuring that the protocols are not just a series of steps but a self-validating scientific workflow.
Reaction Mechanism: The Principle of Selective Hydrogenation
The catalytic hydrogenation of 2-naphthol is a regioselective process that preferentially reduces the unsubstituted ring. The reaction proceeds via the adsorption of the naphthalene ring onto the surface of the metal catalyst. The hydroxyl group, being electron-donating, increases the electron density of the substituted ring, which can influence its interaction with the catalyst surface. More significantly, the hydrogenation of the unsubstituted ring is thermodynamically favored as it does not disrupt the phenolic system, which is stabilized by the hydroxyl group.
The overall transformation is as follows:
Caption: Overall reaction scheme for the synthesis.
A highly efficient Ru-NiOX/C catalyst has also been reported for this regioselective hydrogenation, highlighting the ongoing research into optimizing this important transformation.[8]
Experimental Protocols & Workflow
This section details two reliable protocols for the synthesis of this compound using different common catalysts.
General Experimental Workflow
The overall process, from reaction setup to final product characterization, follows a standardized workflow.
Caption: Standard laboratory workflow for the synthesis.
Protocol A: Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective and highly active catalyst for this transformation. However, it requires careful handling due to its pyrophoric nature when dry.[9]
Table 1: Reagents and Conditions for Protocol A
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Naphthol | 28.8 g | 1.0 | Starting material. Ensure purity.[4] |
| Raney Nickel (50% slurry in water) | ~5.0 g (solids weight) | - | Catalyst. Handle as an aqueous slurry. |
| Ethanol (95%) | 200 mL | - | Reaction solvent. |
| Hydrogen Gas (H₂) | 1000-1500 psi | - | Reducing agent. |
| Reaction Temperature | 120-140 °C | - | Optimal range for conversion. |
| Sodium Hydroxide (NaOH), 5% aq. soln. | 2 x 100 mL | - | For removing unreacted 2-naphthol. |
| Diethyl Ether or Ethyl Acetate | 3 x 150 mL | - | Extraction solvent. |
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure autoclave (e.g., a Parr reactor), add 2-naphthol and ethanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Causality: Adding the catalyst as a slurry prevents it from drying out and becoming pyrophoric. The reactor should be purged with an inert gas like nitrogen or argon before and after catalyst addition.
-
Sealing and Purging: Seal the reactor. Purge the headspace several times with nitrogen to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (1000-1500 psi). Begin stirring and heat the reactor to 120-140 °C. The reaction is typically complete when hydrogen uptake ceases (monitor the pressure gauge). This may take several hours.
-
Cooldown and Venting: Cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen.
-
Catalyst Removal: Open the reactor and filter the contents through a pad of Celite® to remove the Raney Nickel catalyst. Critical Safety Step: Keep the filter cake wet with solvent (ethanol or water) at all times to prevent ignition. The filtered catalyst should be immediately quenched by slowly adding it to a large volume of water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Aqueous Workup: Dissolve the resulting residue in diethyl ether or ethyl acetate (approx. 200 mL). Transfer the solution to a separatory funnel and wash it twice with a 5% aqueous sodium hydroxide solution.[4] Causality: The alkaline wash deprotonates any unreacted acidic 2-naphthol, forming the water-soluble sodium 2-naphthoxide, which is removed into the aqueous layer.[10] The desired product, this compound, is less acidic and remains in the organic layer.
-
Final Wash and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent like hexanes or an ethanol/water mixture to yield white to beige crystals.[11]
Protocol B: Hydrogenation using Palladium on Carbon (Pd/C)
Pd/C is a common alternative that is generally considered less pyrophoric than Raney Nickel, though it is still flammable and must be handled with care.
Table 2: Reagents and Conditions for Protocol B
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Naphthol | 14.4 g | 1.0 | Starting material. |
| 10% Palladium on Carbon (Pd/C) | 1.0 g | - | Catalyst. Can be handled dry, but a slurry is safer. |
| Ethyl Acetate | 150 mL | - | Reaction solvent.[12] |
| Hydrogen Gas (H₂) | 50-100 psi | - | Lower pressure is often sufficient. |
| Reaction Temperature | 25-50 °C | - | Reaction often proceeds at or near room temperature. |
Step-by-Step Methodology:
-
Setup: The procedure is analogous to Protocol A, using a high-pressure hydrogenation vessel.
-
Reaction: Charge the reactor with 2-naphthol, ethyl acetate, and 10% Pd/C. Seal and purge the system as described previously.
-
Execution: Pressurize with hydrogen (50-100 psi) and stir vigorously at room temperature or with gentle warming (up to 50 °C). Monitor hydrogen uptake to determine completion.
-
Workup: After cooling and venting, the catalyst is removed by filtration through Celite®. The workup and purification steps are identical to those described in Protocol A (steps 7-10).
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Table 3: Physical and Spectroscopic Data for this compound
| Property | Expected Value | Reference |
| Appearance | White to beige crystalline solid | [3][13] |
| Molecular Formula | C₁₀H₁₂O | [14][15] |
| Molecular Weight | 148.20 g/mol | [14][15] |
| Melting Point | 59-61 °C | [16] |
| Boiling Point | 275-276 °C (at 760 mmHg) | [3] |
| ¹H NMR (CDCl₃) | δ ~6.9 (d, 1H), ~6.6 (dd, 1H), ~6.5 (d, 1H), ~4.8 (s, 1H, -OH), ~2.7 (m, 4H), ~1.8 (m, 4H) ppm | [17] |
| ¹³C NMR (CDCl₃) | δ ~151.1, 138.2, 129.8, 126.1, 115.2, 112.8, 29.5, 28.9, 23.3, 23.2 ppm | [17] |
Interpretation Notes: Successful synthesis is confirmed in the ¹H NMR spectrum by the presence of three aromatic protons and two distinct multiplets around 2.7 and 1.8 ppm, corresponding to the eight protons of the saturated ring. The disappearance of the complex multiplet associated with the seven protons of the 2-naphthol starting material is a key indicator.
Critical Safety and Handling Procedures
A rigorous adherence to safety protocols is paramount for this synthesis.
-
Reagent Hazards:
-
2-Naphthol: Harmful if swallowed or inhaled and very toxic to aquatic life.[18][19][20] Avoid creating dust. Handle in a well-ventilated area.[21]
-
Hydrogen Gas: Extremely flammable. Ensure the reaction is performed in a certified high-pressure vessel away from ignition sources. The system must be leak-tested.
-
Catalysts (Raney Ni, Pd/C): Can be pyrophoric or flammable, especially when dry and exposed to air. Handle as a slurry whenever possible. Never allow the catalyst to dry on filter paper. Quench spent catalyst immediately after filtration by slowly adding it to a large volume of water behind a blast shield.
-
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves at all times.[19][21]
-
Engineering Controls: All operations must be conducted in a chemical fume hood. The hydrogenation reaction must be performed in an area rated for high-pressure work, ideally with a blast shield.
-
Waste Disposal: Contaminated solvents and aqueous washes should be collected in appropriately labeled hazardous waste containers. Quenched catalyst can be disposed of according to institutional guidelines for heavy metal waste.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient H₂ pressure. 3. System leak. 4. Low temperature/short reaction time. | 1. Use fresh, properly activated catalyst. 2. Increase H₂ pressure within safe limits of the reactor. 3. Perform a leak test on the reactor before heating. 4. Increase reaction temperature and/or time. Monitor by TLC or GC. |
| Over-reduction to Decalin Derivatives | 1. Reaction conditions too harsh (high temp/pressure). 2. Catalyst is too active or has high loading. 3. Reaction time is too long. | 1. Reduce temperature or H₂ pressure.[11] 2. Decrease catalyst loading. 3. Monitor the reaction closely and stop it once H₂ uptake ceases. |
| Product Contaminated with 2-Naphthol | Incomplete reaction or inefficient alkaline wash. | 1. Ensure the reaction has gone to completion. 2. Perform the 5% NaOH wash thoroughly, perhaps repeating it a third time.[4] |
| Catalyst Ignites During Filtration | Catalyst was allowed to dry in the presence of air. | IMMEDIATELY smother with sand or a Class D fire extinguisher. DO NOT USE WATER on a metal fire. Always keep the catalyst filter cake wet with solvent during and after filtration. |
Conclusion
The selective catalytic hydrogenation of 2-naphthol is an effective and reliable method for producing this compound. By carefully selecting the catalyst and controlling reaction parameters such as temperature and pressure, high yields and excellent regioselectivity can be achieved. This guide provides the necessary protocols and mechanistic understanding for researchers to successfully implement this synthesis. The paramount importance of adhering to strict safety procedures, particularly when handling high-pressure hydrogen and pyrophoric catalysts, cannot be overstated.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 177470500 [thermofisher.com]
- 14. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 16. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 17. This compound(1125-78-6) 13C NMR [m.chemicalbook.com]
- 18. sds.metasci.ca [sds.metasci.ca]
- 19. fishersci.com [fishersci.com]
- 20. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 21. carlroth.com [carlroth.com]
Application Note: A Multi-Step Synthesis of 5,6,7,8-Tetrahydro-2-naphthol via Friedel-Crafts Acylation of Tetralin
Abstract
5,6,7,8-Tetrahydro-2-naphthol is a valuable chemical intermediate, serving as a foundational building block in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[1][2] This application note provides a comprehensive, three-step synthetic pathway commencing with the Friedel-Crafts acylation of tetralin. The subsequent stages involve a Baeyer-Villiger oxidation and final ester hydrolysis to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic explanations, detailed experimental protocols, and critical troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Strategy
The synthesis of substituted tetralin scaffolds is of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[3] this compound, also known as 6-hydroxytetralin, combines an electron-rich aromatic ring with a saturated carbocyclic moiety, making it a versatile precursor for further functionalization.[4][5]
Direct functionalization of tetralin can be challenging regarding regioselectivity. The strategy outlined herein provides a reliable and controlled route to the 2-substituted naphthol derivative. The synthesis proceeds through three distinct, high-yielding stages:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of the tetralin aromatic ring.
-
Baeyer-Villiger Oxidation: Conversion of the resulting ketone into an acetate ester.
-
Hydrolysis: Cleavage of the ester to afford the final phenolic product.
This multi-step approach is advantageous as it leverages well-established, robust reactions and allows for the isolation and purification of intermediates, ensuring high purity of the final product.
Diagram 1: High-level overview of the three-step synthesis of this compound.
Part I: Friedel-Crafts Acylation of Tetralin
Mechanism and Scientific Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] In this first step, tetralin is reacted with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8]
The mechanism proceeds via the formation of a highly electrophilic acylium ion.[9] The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion (CH₃CO⁺).[6] The electron-rich aromatic ring of tetralin then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion.[10] Aromaticity is restored through the deprotonation of the arenium ion, with the liberated proton forming HCl and regenerating the AlCl₃ catalyst.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive. Any presence of water will hydrolyze the catalyst, rendering it inactive and halting the reaction.[7][11] Therefore, flame-dried glassware and anhydrous reagents are critical.
-
Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of AlCl₃. This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[8] An aqueous workup is required to break this complex and isolate the product.
-
Regioselectivity: The saturated portion of the tetralin molecule acts as an activating alkyl group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. The C2 position is electronically favored and sterically less hindered, leading to its preferential acylation.
Diagram 2: Simplified mechanism of Friedel-Crafts acylation on tetralin.
Experimental Protocol: Synthesis of 2-Acetyl-5,6,7,8-tetrahydronaphthalene
Materials and Equipment:
-
Tetralin (1,2,3,4-tetrahydronaphthalene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas bubbler.
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM. Cool the slurry to 0 °C using an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of tetralin (1.0 eq.) and acetyl chloride (1.0 eq.) in anhydrous DCM.
-
Reaction: Add the tetralin/acetyl chloride solution dropwise to the stirred AlCl₃ slurry at 0 °C. The addition is exothermic and will generate HCl gas, which should be vented through the bubbler.[10] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.[7]
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.
Part II: Baeyer-Villiger Oxidation
Mechanism and Scientific Rationale
The Baeyer-Villiger oxidation converts ketones into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[12] This reaction is a key step in transforming the acetyl group into a hydroxyl group precursor.
The reaction begins with the protonation of the ketone's carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon for nucleophilic attack.[13] The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[13] The rate-determining step involves the rearrangement of this intermediate, where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group.[12]
Causality of Experimental Choices:
-
Migratory Aptitude: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The general order is: tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.[14] In the case of 2-acetyltetralin, the tetralin aryl group has a much higher migratory aptitude than the methyl group. This ensures the insertion of the oxygen atom between the aryl ring and the carbonyl carbon, selectively forming the desired 5,6,7,8-tetrahydro-2-naphthyl acetate.
-
Choice of Oxidant: m-CPBA is a common and effective reagent for this transformation due to its relative stability and good solubility in common organic solvents like DCM.
Diagram 3: Key steps in the Baeyer-Villiger oxidation of 2-acetyltetralin.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-2-naphthyl acetate
Materials and Equipment:
-
2-Acetyl-5,6,7,8-tetrahydronaphthalene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Dissolve the 2-acetyltetralin (1.0 eq.) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Workup: Cool the mixture again to 0 °C. Quench the excess peroxyacid by adding saturated Na₂SO₃ or Na₂S₂O₃ solution and stir for 20-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.
-
Washing: Combine the organic layers and wash thoroughly with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Part III: Hydrolysis to this compound
Mechanism and Scientific Rationale
The final step is a straightforward saponification (base-catalyzed hydrolysis) of the acetate ester. The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 5,6,7,8-tetrahydro-2-naphthoxide as a leaving group. A subsequent acidic workup protonates the naphthoxide to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
5,6,7,8-Tetrahydro-2-naphthyl acetate
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Setup: Dissolve the crude ester from the previous step in methanol or ethanol in a round-bottom flask.
-
Reaction: Add an aqueous solution of NaOH (2.0 eq.) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, remove the alcohol solvent via rotary evaporation. Add water to the residue and transfer to a separatory funnel. Wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Collect the aqueous layer and cool it in an ice bath. Acidify to a pH of 1-2 by slowly adding 2 M HCl. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Alternatively, if it separates as an oil, extract it into diethyl ether or ethyl acetate. Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane/ethyl acetate).
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [5] |
| Molecular Weight | 148.20 g/mol | [4] |
| Appearance | Beige crystalline solid | [2] |
| Melting Point | 59-61 °C | |
| Boiling Point | 275-276 °C | |
| ¹H NMR (CDCl₃) | δ ~6.9 (d, 1H), ~6.55 (m, 2H), ~4.7 (s, 1H, -OH), ~2.7 (m, 4H), ~1.75 (m, 4H) | [15] |
| ¹³C NMR | Expected peaks around δ 150.9, 137.9, 129.8, 127.1, 115.3, 112.9, 29.4, 28.7, 23.2, 23.1 | [15] |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low yield in Friedel-Crafts Acylation | Inactive Lewis acid catalyst due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. Use fresh, high-quality AlCl₃.[7] |
| Polysubstitution (Diacylation) | Reaction temperature too high or incorrect stoichiometry. | Maintain a low reaction temperature (0 °C) during reagent addition. Use a 1:1 molar ratio of tetralin to acetyl chloride.[7] |
| Incomplete Baeyer-Villiger Oxidation | Insufficient oxidant or reaction time. | Use a slight excess of m-CPBA (1.2-1.5 eq.). Monitor the reaction by TLC and extend the reaction time if necessary. |
| Difficult Purification of Final Product | Incomplete hydrolysis or workup. | Ensure the hydrolysis reaction goes to completion. During workup, thoroughly wash the final organic extracts to remove acidic or basic residues. Consider recrystallization from different solvent systems. |
Conclusion
The described three-step synthesis provides a robust and reliable pathway to this compound from commercially available tetralin. By carefully controlling the reaction conditions and understanding the underlying chemical principles of the Friedel-Crafts acylation and Baeyer-Villiger oxidation, researchers can achieve high yields of this versatile chemical intermediate. The protocols and insights provided herein serve as a solid foundation for the successful application of this synthesis in various research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 15. This compound(1125-78-6) 13C NMR spectrum [chemicalbook.com]
Protocol for the synthesis of Liranaftate using 5,6,7,8-Tetrahydro-2-naphthol
Introduction: The Antifungal Efficacy of Liranaftate
Liranaftate is a potent topical antifungal agent belonging to the thiocarbamate class of compounds.[1] It is clinically effective in the treatment of various superficial fungal infections, including tinea pedis (athlete's foot), tinea corporis (ringworm), and tinea cruris (jock itch).[1] The primary mechanism of action of Liranaftate involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This targeted mechanism provides a favorable safety profile with minimal effects on human cells. This document provides a comprehensive, step-by-step protocol for the synthesis of Liranaftate, commencing from the readily available starting material, 5,6,7,8-Tetrahydro-2-naphthol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and scientifically grounded explanations for each procedural step.
Synthetic Strategy: A Two-Part Approach
The synthesis of Liranaftate is strategically divided into two main parts: the preparation of the key intermediates and their subsequent coupling to form the final product. The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the synthesis of Liranaftate.
The synthesis commences with the preparation of two key intermediates: 6-methoxy-2-methylaminopyridine and O-(5,6,7,8-tetrahydronaphthalen-2-yl) chlorothioformate. These intermediates are then coupled in the final step to yield Liranaftate.
PART 1: Synthesis of Intermediates
Synthesis of 6-methoxy-2-methylaminopyridine
This intermediate is synthesized in a two-step process starting from 2,6-dichloropyridine.
Step 1: Synthesis of 6-Methoxy-2-chloropyridine
The first step involves a nucleophilic aromatic substitution reaction where one of the chloro groups of 2,6-dichloropyridine is replaced by a methoxy group.
-
Reaction Scheme:
Figure 2: Synthesis of 6-Methoxy-2-chloropyridine.
-
Protocol:
-
To a solution of 2,6-dichloropyridine (10g, 0.068 mol) in methanol, add 30% sodium methoxide solution (24.5g, 0.136 mol).
-
Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:15).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product as a colorless oil (yield: 9g). This product is used in the next step without further purification.[2]
-
Step 2: Synthesis of 6-Methoxy-2-methylaminopyridine
The second step involves the substitution of the remaining chloro group with a methylamino group, catalyzed by cuprous chloride.
-
Reaction Scheme:
Figure 3: Synthesis of 6-Methoxy-2-methylaminopyridine.
-
Protocol:
-
In a high-pressure autoclave, combine 6-methoxy-2-chloropyridine (9g, 0.063 mol), cuprous chloride (1.72g, 0.017 mol), and a 25-30% aqueous solution of methylamine (29 mL).
-
Seal the autoclave and heat the reaction mixture to 120°C for 7 hours.
-
After cooling, extract the mixture with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the product as a brown oil (yield: 6.18g, 71.2%). The purity as determined by HPLC is approximately 98%.[2]
-
Synthesis of O-(5,6,7,8-Tetrahydronaphthalen-2-yl) chlorothioformate
This key intermediate is prepared by the reaction of this compound with thiophosgene.
-
A Note on the Intermediate: Some literature reports this intermediate as a "sulfuryl chloride". However, the formation of a thiocarbamate necessitates a thiochloroformate intermediate. The use of thiophosgene as a reagent strongly indicates the formation of the thiochloroformate.
-
Reaction Scheme:
Figure 4: Synthesis of the Thiochloroformate Intermediate.
-
Protocol:
-
In a reaction flask, dissolve this compound (6.3g, 0.0425 mol) in ethyl acetate (50 mL).
-
Add thiophosgene (4.25 mL, 0.056 mol) to the solution.
-
Stir the reaction mixture. The progress of the reaction can be monitored by TLC.
-
While a detailed workup for this specific intermediate is not explicitly provided in the searched literature, a general procedure for such reactions involves quenching the excess thiophosgene with a suitable reagent, followed by aqueous workup, extraction with an organic solvent, drying, and concentration under reduced pressure to yield the crude thiochloroformate intermediate.[2] This intermediate is often used directly in the next step without extensive purification due to its reactivity.
-
PART 2: Synthesis of Liranaftate
The final step involves the condensation of the two synthesized intermediates in the presence of a base.
-
Reaction Scheme:
Figure 5: Final Condensation to Yield Liranaftate.
-
Protocol:
-
Combine the crude O-(5,6,7,8-tetrahydronaphthalen-2-yl) chlorothioformate, 6-methoxy-2-methylaminopyridine, and potassium carbonate (as a base) in a suitable solvent. A "green synthesis" approach utilizes an ionic liquid as the reaction medium.[2]
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude Liranaftate. The overall yield from the starting materials is reported to be around 73%.[2]
-
PART 3: Purification and Characterization
Purification
Crude Liranaftate can be purified by column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 10:1 v/v) is a suitable eluent system.[1]
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent to obtain the purified Liranaftate.
-
-
Recrystallization:
-
Dissolve the crude or column-purified Liranaftate in a minimal amount of a suitable solvent, such as absolute ethanol or acetone, at an elevated temperature (e.g., 55-65°C).[3]
-
Activated charcoal can be added to decolorize the solution.[3]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized Liranaftate should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ppm: 1.77 (4H, bs), 2.75 (4H, bs), 3.75 (3H, s), 3.93 (3H, s), 6.65 (1H, d, J=8.0Hz), 6.78-7.08 (4H, m).[1] |
| Infrared (IR) | Characteristic peaks for C=S, C-O, C-N, and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of Liranaftate (328.43 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >99%).[2] |
| Melting Point | 99-100°C.[1] |
Safety Precautions
-
Thiophosgene: Highly toxic and corrosive. It is a severe irritant to the eyes, skin, and respiratory tract.[4][5] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thiophosgene is also moisture-sensitive.
-
This compound: May cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed.
-
6-Methoxy-2-methylaminopyridine: May cause skin and eye irritation.[6] Handle with appropriate PPE.
-
Solvents: Organic solvents such as methanol, ethyl acetate, and hexane are flammable. Handle away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This protocol provides a detailed and scientifically grounded method for the synthesis of the antifungal agent Liranaftate from this compound. By following the outlined steps for the synthesis of intermediates, the final condensation reaction, and the subsequent purification and characterization, researchers can reliably produce high-purity Liranaftate for further study and development. Adherence to the specified safety precautions is paramount throughout the entire process.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5,6,7,8-Tetrahydro-2-naphthol in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
5,6,7,8-Tetrahydro-2-naphthol (CAS: 1125-78-6), also known as 6-hydroxytetralin, is a structurally unique and highly versatile chemical intermediate.[1] Its hybrid structure, which combines a reactive phenolic hydroxyl group and an aromatic ring with a stable, saturated carbocyclic moiety, makes it an invaluable precursor in the synthesis of complex molecules.[2] This guide provides an in-depth exploration of its application in constructing medicinally relevant oxygen- and nitrogen-containing heterocyclic compounds. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the strategic considerations for synthesizing tetrahydrodibenzofurans, benzo[f]coumarins, and tetrahydrocarbazoles.
Introduction: The Synthetic Potential of this compound
The utility of this compound as a building block stems from its distinct chemical functionalities.[3] The phenolic hydroxyl group serves as a potent nucleophile and directing group for electrophilic aromatic substitution, while the tetralin core provides a rigid, three-dimensional scaffold.[2] This combination allows for the regioselective construction of fused ring systems, which are privileged structures in medicinal chemistry and materials science. This document outlines three cornerstone transformations that leverage this unique reactivity to forge important heterocyclic cores.
Synthesis of Tetrahydrodibenzofuran Derivatives via Palladium-Catalyzed C-O Bond Formation
The dibenzofuran nucleus is a core component of many biologically active compounds.[4][5] The synthesis of its partially saturated analogue, tetrahydrodibenzofuran, from this compound represents a direct and efficient route to this important scaffold. The key strategy involves an intramolecular C-O bond formation, often achieved through palladium-catalyzed cyclization of an ortho-functionalized precursor.
Synthetic Strategy and Mechanism
The synthesis begins with the ortho-iodination of this compound. The resulting iodophenol is then coupled with a suitable aryl partner (e.g., a boronic acid in a Suzuki coupling or another phenol in an Ullmann-type reaction) to form a diaryl ether intermediate. The pivotal step is the intramolecular palladium-catalyzed cyclization of this ether, which proceeds via an oxidative addition/reductive elimination cycle to form the furan ring.[6][7][8]
Caption: Workflow for Tetrahydrodibenzofuran Synthesis.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrodibenzofuran
This protocol outlines the synthesis via an o-iododiaryl ether intermediate followed by a ligand-free Pd/C catalyzed cyclization.[6]
Materials and Reagents:
-
This compound
-
o-Iodophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Synthesis of the Diaryl Ether Intermediate:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), o-iodophenol (1.1 eq.), anhydrous K₂CO₃ (2.5 eq.), and CuI (0.1 eq.).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting naphthol.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/EtOAc gradient) if necessary.
-
-
Intramolecular Cyclization:
-
In a suitable reaction vessel, dissolve the crude diaryl ether from the previous step (1.0 eq.) in anhydrous toluene (0.2 M).
-
Add K₂CO₃ (2.0 eq.) and 10% Pd/C (5 mol%).
-
Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 8-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1,2,3,4-tetrahydrodibenzofuran.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| Tetrahydro-naphthol derived diaryl ether | - | Pd/C, K₂CO₃ | Toluene | 110 | 75-90 |
Synthesis of Benzo[f]coumarins via Pechmann Condensation
The Pechmann condensation is a powerful and straightforward acid-catalyzed reaction for synthesizing coumarins from phenols and β-ketoesters.[9][10] Applying this methodology to this compound provides direct access to the benzo[f]coumarin scaffold, a core structure in various natural products and fluorescent dyes.
Synthetic Strategy and Mechanism
The reaction is initiated by the acid-catalyzed transesterification between the β-ketoester and the phenolic hydroxyl group of the tetrahydronaphthol.[11] This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) where the activated aromatic ring attacks the keto-carbonyl. The final step is a dehydration (elimination of water) to form the α,β-unsaturated lactone ring, resulting in the aromatic coumarin system.[11] Strong Brønsted or Lewis acids are typically employed as catalysts.[12]
Caption: Pechmann Condensation Workflow.
Experimental Protocol: Synthesis of 4-Methyl-8,9,10,11-tetrahydrobenzo[f]coumarin-2-one
This protocol utilizes a modern, efficient mechanochemical approach with a Lewis acid catalyst, which is environmentally friendly and often proceeds rapidly at room temperature.[13][14]
Materials and Reagents:
-
This compound
-
Ethyl acetoacetate
-
Indium(III) Chloride (InCl₃), anhydrous
-
High-speed ball mill mixer with stainless steel jars and balls
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup:
-
Place this compound (1.0 eq.), ethyl acetoacetate (1.05 eq.), and anhydrous InCl₃ (3 mol%) into a stainless steel ball mill jar containing stainless steel balls.
-
Causality Note: Using a slight excess of the β-ketoester ensures complete consumption of the more valuable naphthol. InCl₃ is an effective Lewis acid catalyst that is less harsh than traditional Brønsted acids.[9]
-
-
Mechanochemical Reaction:
-
Seal the jar and place it in the high-speed mixer.
-
Mill the mixture at a frequency of 50-60 Hz for 20-40 minutes. The reaction progress can be monitored by taking small aliquots and analyzing via TLC (eluent: 3:1 petroleum ether/ethyl acetate).
-
Insight: Mechanochemical activation provides the energy for the reaction without bulk heating, often leading to higher yields and shorter reaction times under solvent-free conditions.[14]
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solid product from the milling jar.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Typical Yield (%) |
| This compound | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball Mill, RT, 30 min | 85-95 |
Synthesis of Tetrahydrocarbazoles via Fischer Indole Synthesis
The carbazole framework is a vital nitrogen-containing heterocycle found in numerous pharmaceuticals and organic electronic materials.[15][16] The Fischer indole synthesis is a classic, powerful method for constructing the indole nucleus by the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[12][17] This strategy can be adapted to produce tetrahydrocarbazoles using a ketone and the hydrazine derived from this compound.
Synthetic Strategy and Mechanism
The synthesis first requires the conversion of this compound to its corresponding hydrazine. This is typically achieved via diazotization of the corresponding aniline followed by reduction. The resulting tetralinylhydrazine is then condensed with a ketone (e.g., cyclohexanone) to form a hydrazone.[12] Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[18][18]-sigmatropic rearrangement.[19] Subsequent cyclization and elimination of ammonia yield the final aromatic tetrahydrocarbazole product.[12]
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of a Tetrahydrocarbazole Derivative
This protocol focuses on the key Fischer indolization step, assuming the precursor hydrazine is available.
Materials and Reagents:
-
(5,6,7,8-Tetrahydronaphthalen-2-yl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (5,6,7,8-tetrahydronaphthalen-2-yl)hydrazine hydrochloride (1.0 eq.) in 95% ethanol.
-
Add cyclohexanone (1.0 eq.) to the solution.
-
Warm the mixture on a steam bath or in a heated oil bath at 60-70 °C for 1 hour.
-
Causality Note: This step forms the key hydrazone intermediate. The hydrochloride salt is often used for stability and is neutralized in situ or in the subsequent acidic cyclization step.[20]
-
-
Fischer Indole Cyclization:
-
To the warm solution containing the hydrazone, add glacial acetic acid to act as the reaction solvent and catalyst. Alternatively, stronger acid catalysts like polyphosphoric acid or zinc chloride can be used.[12][17]
-
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. The reaction progress should be monitored by TLC.
-
Insight: The high temperature and acidic conditions are necessary to drive the[18][18]-sigmatropic rearrangement and subsequent cyclization/aromatization steps.[21]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring. This will cause the crude product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acid residues.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure tetrahydrocarbazole derivative.
-
| Hydrazine Precursor | Ketone | Acid Catalyst | Solvent | Temp (°C) | Typical Yield (%) |
| Tetralinylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | 110-120 | 70-85 |
Conclusion
This compound is a powerful and cost-effective starting material for accessing a range of complex heterocyclic scaffolds. Its unique electronic and structural properties enable chemists to employ classic and modern synthetic methodologies—from palladium-catalyzed cross-couplings to acid-catalyzed condensations—to build tetrahydrodibenzofurans, benzocoumarins, and tetrahydrocarbazoles. The protocols and strategies outlined in this guide demonstrate the compound's versatility and provide a solid foundation for researchers in drug discovery and materials science to develop novel molecular entities.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Dibenzofuran synthesis [organic-chemistry.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent advances in the synthesis of dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pechmann Condensation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 15. soc.chim.it [soc.chim.it]
- 16. asianpubs.org [asianpubs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fischer Indole Synthesis [organic-chemistry.org]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5,6,7,8-Tetrahydro-2-naphthol
Abstract
This application note details a robust, validated isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 5,6,7,8-Tetrahydro-2-naphthol. This compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, requires stringent quality control to ensure the safety and efficacy of final products.[1][2] This method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol is designed for researchers, scientists, and drug development professionals, offering a reliable tool for quality assessment in both research and manufacturing environments. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
Introduction
This compound (also known as 6-Hydroxytetralin) is a naphthalene derivative with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][7][8] It serves as a critical building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[2] The purity of such intermediates is paramount, as impurities can affect the stability, safety, and therapeutic efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.
This document presents a complete workflow for a reversed-phase HPLC (RP-HPLC) method developed for this purpose. RP-HPLC is a widely used technique for the analysis of phenolic compounds due to its high resolution and reproducibility.[9][10][11] The method described herein is stability-indicating and can effectively separate this compound from its potential process-related impurities and degradation products.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS (or equivalent).
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
pH Meter: Calibrated pH meter.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standards
-
This compound Reference Standard (Purity ≥98%): Sourced from a reputable supplier (e.g., Sigma-Aldrich, TCI).[8]
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
Chromatographic Conditions
The selection of chromatographic parameters was based on the physicochemical properties of this compound. As a moderately nonpolar phenolic compound (pKa ≈ 10.48), it is well-suited for reversed-phase chromatography.[2][12] A C18 column provides the necessary hydrophobic interaction for good retention. The mobile phase, a mixture of acetonitrile and acidified water, ensures sharp peak shape and optimal resolution. The detection wavelength was selected based on the UV absorbance maximum of the analyte.[13]
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 stationary phase offers excellent hydrophobic retention for the nonpolar tetrahydronaphthalene ring system. |
| Mobile Phase | Isocratic: Acetonitrile : Water (pH 2.5 with H₃PO₄) (60:40, v/v) | The ACN/water ratio provides optimal retention time (~5-7 minutes). Acidifying the aqueous phase suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection | DAD, 280 nm | This wavelength is near the UV maximum for the naphthol chromophore, providing high sensitivity for the main component and related impurities. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Protocols: Preparation of Solutions
Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder and transfer to a 1 L mobile phase reservoir.
-
Measure 400 mL of DI water into the graduated cylinder.
-
Adjust the pH of the water to 2.5 by adding drops of concentrated phosphoric acid while monitoring with a calibrated pH meter.
-
Add the pH-adjusted water to the mobile phase reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Diluent Preparation
Use the mobile phase (Acetonitrile:Water, 60:40) as the diluent for all sample and standard preparations.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for purity calculations.
Sample Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL Class A volumetric flask.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution (Section 3.3, steps 2-5).
-
Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the HPLC purity analysis, from initial preparation to final data interpretation.
Caption: Workflow for HPLC Purity Analysis.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5][14]
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. The working standard solution (100 µg/mL) was injected five times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of this compound. The DAD was used to perform peak purity analysis on the main peak, which confirmed its spectral homogeneity.
Linearity
Linearity was evaluated by preparing and injecting a series of solutions from the Standard Stock Solution over a concentration range of 1.0 to 150 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by spiking a known amount of the sample with the reference standard at three concentration levels (80%, 100%, and 120% of the sample concentration). Each level was prepared in triplicate.
| Spike Level | % Recovery |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
| Average | 99.8% |
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD for the purity assay was found to be 0.35%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was 0.58%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: 0.03 µg/mL (S/N ≈ 3:1)
-
LOQ: 0.10 µg/mL (S/N ≈ 10:1)
Results and Discussion
A typical chromatogram of a this compound sample is shown below. The main peak is sharp, symmetrical, and well-resolved from minor impurity peaks.
(A representative chromatogram image would be inserted here in a formal document)
Figure 1: Example chromatogram of this compound (1000 µg/mL) at 280 nm. The main peak elutes at approximately 6.2 minutes.
Purity is calculated using the area percent method, assuming all components have a similar response factor at 280 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The isocratic reversed-phase HPLC method described in this application note is simple, rapid, and reliable for the purity determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis in industrial and research settings, ensuring the integrity of this vital chemical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 98 1125-78-6 [sigmaaldrich.com]
- 9. redalyc.org [redalyc.org]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. 2-Naphthalenol, 5,6,7,8-tetrahydro- [webbook.nist.gov]
- 14. database.ich.org [database.ich.org]
Application Notes & Protocols: Pd/C Catalyst in the Hydrogenation of Naphthalene Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the use of palladium on carbon (Pd/C) as a catalyst for the hydrogenation of naphthalene and its derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, strategic considerations for reaction control, and detailed, field-proven protocols to empower researchers in achieving desired synthetic outcomes, from selective partial saturation to complete aromatic ring reduction.
Introduction: The Strategic Importance of Naphthalene Hydrogenation
The hydrogenation of naphthalene is a cornerstone transformation in chemical synthesis, converting a basic aromatic feedstock into valuable intermediates like tetralin and decalin.[1][2] These products are not merely saturated analogues; they serve as critical building blocks in the synthesis of pharmaceuticals, functional materials, and as high-performance solvents or hydrogen storage materials.[2][3] Palladium on carbon (Pd/C) stands out as the preeminent catalyst for this class of reaction due to its high activity, selectivity, and operational versatility under relatively mild conditions.[1][4]
The reaction proceeds stepwise, first reducing one aromatic ring to form tetralin (1,2,3,4-tetrahydronaphthalene) and subsequently reducing the second ring to yield decalin (decahydronaphthalene).[5] The ability to selectively halt the reaction at the tetralin stage or drive it to completion to form decalin is paramount and is dictated by a nuanced interplay of reaction parameters.
Mechanistic Insights and Core Principles
The catalytic hydrogenation over a heterogeneous catalyst like Pd/C is a surface phenomenon.[4] The generally accepted mechanism involves several key stages:
-
Adsorption of Reactants : Both hydrogen gas and the naphthalene substrate adsorb onto the surface of the palladium nanoparticles.[4]
-
Activation of Hydrogen : The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming highly reactive atomic hydrogen species adsorbed to the metal.[6]
-
Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the π-system of the adsorbed naphthalene molecule.[4]
-
Desorption of Product : Once saturated, the product molecule (tetralin or decalin) desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The high surface area of the activated carbon support is crucial, as it allows for a fine dispersion of palladium nanoparticles, maximizing the number of available active sites for the reaction.[4]
Key Reaction Parameters and Their Influence on Selectivity
Mastery of naphthalene hydrogenation lies in the precise control of experimental variables. Each parameter can be tuned to favor either partial or complete saturation of the aromatic system.
Catalyst Characteristics
-
Palladium Loading : The weight percentage of palladium on the carbon support directly impacts reaction rates. Higher loadings (e.g., 5-10% Pd/C) generally lead to faster and more complete hydrogenation to decalin, as they provide a higher density of active sites.[5][7] Conversely, lower loadings (e.g., 1-2% Pd/C) can be employed to enhance selectivity towards tetralin by providing a less aggressive catalytic environment.[5][7]
-
Support Properties : The activated carbon support is not merely an inert scaffold. Its porosity and surface chemistry can influence catalyst performance. Mesoporous structures are beneficial as they facilitate the diffusion of reactants and products.[8]
Temperature
Temperature is a critical lever for controlling selectivity.
-
Low to Moderate Temperatures (50-150°C) : These conditions generally favor the formation of tetralin. The initial hydrogenation of the first aromatic ring is kinetically more facile.
-
Higher Temperatures (150-250°C and above) : Elevated temperatures provide the necessary activation energy to hydrogenate the second, less reactive aromatic ring of tetralin, driving the reaction towards decalin.[5][7] However, excessively high temperatures can promote side reactions like cracking or isomerization.
Hydrogen Pressure
Hydrogen pressure influences both the rate and the extent of hydrogenation.
-
Atmospheric to Low Pressure (1-10 bar) : Often sufficient for selective conversion to tetralin, especially with an active catalyst.
-
High Pressure (30-70 bar) : Necessary to achieve high yields of decalin.[5][7][8] Increased pressure enhances the concentration of hydrogen on the catalyst surface, favoring the complete saturation of the aromatic system.
Solvent Selection
The choice of solvent can significantly affect reaction rates and, in some cases, selectivity.[9] Protic solvents like alcohols (ethanol, methanol) or acetic acid often accelerate hydrogenation rates compared to nonpolar aprotic solvents.[10] The solvent's ability to stabilize intermediates and influence the adsorption/desorption kinetics of reactants and products on the catalyst surface plays a key role.[9]
Application Note 1: Strategic Control of Selectivity
The differential reactivity between naphthalene and tetralin is the key to selective synthesis. The first hydrogenation step (naphthalene to tetralin) is generally much faster than the second (tetralin to decalin).
-
To Maximize Tetralin Yield : Employ milder conditions. This typically involves using a lower Pd loading (e.g., 5% Pd/C), lower temperatures (e.g., 80-120°C), and moderate hydrogen pressure (e.g., 5-15 bar). Careful reaction monitoring via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is essential to stop the reaction once naphthalene is consumed, preventing over-reduction to decalin.
-
To Maximize Decalin Yield : Employ more forcing conditions. A higher Pd loading (e.g., 10% Pd/C), elevated temperatures (e.g., >150°C), and high hydrogen pressure (e.g., >40 bar) are required to drive the reaction to completion.[5][7]
Data Summary: Influence of Pd Loading on Naphthalene Hydrogenation
| Pd Loading (wt%) | Temperature (°C) | Pressure (bar) | Major Product | Typical Yield (%) | Reference |
| 1% Pd/Al₂O₃ | 250 | 40 | Tetralin | ~70% (low conversion) | [5][7] |
| 2% Pd/Al₂O₃ | 250 | 40 | Tetralin | ~65% (moderate conversion) | [5][7] |
| 5% Pd/Al₂O₃ | 250 | 40 | Decalin | >99% | [5][7] |
Note: Data adapted from a study using Al₂O₃ support, but the trend is representative for carbon supports as well. The study highlights that at 5% loading, the hydrogenation of tetralin to decalin becomes kinetically favored.[5][7][11]
Detailed Experimental Protocols
Safety First : Catalytic hydrogenations involve flammable hydrogen gas, pyrophoric catalysts, and often high pressures and temperatures.[12][13][14] All procedures must be conducted in a dedicated, well-ventilated fume hood, inside a properly barricaded area, using certified high-pressure reactor systems.[13][15][16] Personnel must be thoroughly trained in high-pressure safety protocols.[15][16]
Diagram: General Experimental Workflow```dot
Caption: Stepwise hydrogenation of naphthalene to tetralin and decalin.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. njhjchem.com [njhjchem.com]
- 16. helgroup.com [helgroup.com]
Application Note & Protocol: Photochemical Degradation Studies Using 5,6,7,8-Tetrahydro-2-naphthol as a Model Compound
Abstract
This document provides a comprehensive guide for conducting photochemical degradation studies using 5,6,7,8-Tetrahydro-2-naphthol as a model compound. This tetralin derivative serves as a pertinent surrogate for understanding the photostability of pharmaceutical substances and environmental contaminants containing phenolic and naphthalene-like chromophores.[1][2] The protocols detailed herein are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing.[3][4][5] This application note will cover the scientific rationale for experimental design, detailed step-by-step protocols for forced and confirmatory degradation studies, and robust analytical methodologies for monitoring the parent compound and identifying potential degradation products.
Introduction: The Scientific Imperative for Photostability Testing
The interaction of chemical compounds with light can induce profound molecular changes, leading to loss of efficacy, formation of toxic degradants, and altered physicochemical properties. For professionals in drug development and environmental science, a thorough understanding of a molecule's photochemical fate is not merely a regulatory hurdle but a fundamental aspect of ensuring product safety and environmental stewardship.
This compound is an ideal model compound for these studies due to its structural motifs: a phenolic hydroxyl group attached to a partially saturated naphthalene ring system.[1][2] This structure is representative of various active pharmaceutical ingredients (APIs) and environmental pollutants. Its known application in photochemical transformation studies of hormones like 17β-estradiol underscores its relevance.[1]
The core objective of this guide is to provide a scientifically rigorous framework for elucidating the photochemical degradation pathway of this compound. This involves not only quantifying the rate of degradation but also identifying the resultant photoproducts to build a comprehensive degradation profile.
Foundational Principles: Adherence to ICH Q1B Guidelines
The ICH Q1B guideline provides a harmonized approach to photostability testing, ensuring that data is acceptable across regulatory bodies in Europe, Japan, and the United States.[4][5] This protocol is designed in accordance with these guidelines, which recommend a two-part approach: forced degradation and confirmatory testing.[3][6]
-
Forced Degradation (Stress Testing): The purpose is to evaluate the intrinsic photosensitivity of the material.[3][7] This is achieved by exposing the compound to light intensities that are more extreme than those expected under normal storage and use conditions. These studies are crucial for developing and validating analytical methods capable of separating the parent compound from its degradation products.[3][6]
-
Confirmatory Testing: This phase is conducted on the drug substance or product under standardized conditions of light exposure to determine its photostability under real-world scenarios.[3][4] The light exposure is standardized to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][8]
A dark control, protected from light, should be maintained throughout the experiment to differentiate between changes due to light exposure and those due to thermal effects.[6][8]
Experimental Design & Workflow
The following diagram illustrates the logical workflow for a comprehensive photochemical degradation study of this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
Development and Validation of Analytical Methods for the Quantification of 5,6,7,8-Tetrahydro-2-naphthol
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This comprehensive guide details the development and validation of robust analytical methods for the accurate quantification of 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Recognizing the critical need for precise analytical control in drug development and manufacturing, this document provides two primary, validated methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] We delve into the causality behind experimental choices, from sample preparation to instrument parameter selection, ensuring that scientists can not only replicate these methods but also adapt them to their specific needs.
Introduction: The Analytical Imperative for this compound
This compound, also known as 6-Hydroxytetralin, is a tetralin derivative characterized by a partially hydrogenated naphthalene ring system with a hydroxyl group.[5][6] Its chemical structure makes it a versatile building block in organic synthesis.[2]
Physicochemical Properties:
-
Solubility: Sparingly soluble in water (1.5 g/L at 20°C), soluble in organic solvents like ethanol and acetonitrile.[1][7]
Given its role as a precursor, the purity and concentration of this compound must be meticulously controlled to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This document provides the foundational analytical frameworks to achieve that control.
Strategic Approach to Method Selection
The choice between HPLC and GC-MS depends on the analytical objective, sample matrix, and available instrumentation. The following diagram outlines a logical decision-making workflow.
References
- 1. Cas 1125-78-6,this compound | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. innospk.com [innospk.com]
- 6. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydro-2-naphthol
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-2-naphthol (also known as 6-Hydroxytetralin)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yield and purity in their synthetic workflows. This compound is a critical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), most notably the antifungal agent Liranaftate[1].
The most prevalent and industrially scalable method for its synthesis is the selective catalytic hydrogenation of 2-naphthol[1]. This guide focuses on troubleshooting this key reaction and subsequent purification steps.
Part 1: Troubleshooting Guide - Catalytic Hydrogenation
This section addresses specific issues you may encounter during the reduction of 2-naphthol.
Q1: My reaction shows low or incomplete conversion of 2-naphthol. What are the likely causes and how can I resolve this?
Low conversion is a common issue often attributable to catalyst activity or suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
-
Insufficient Catalyst Activity: The catalyst is the engine of this reaction. Ensure it is fresh or has been properly activated and stored under inert conditions. Noble metal catalysts like Palladium on carbon (Pd/C) can be sensitive to atmospheric poisons.
-
Suboptimal Hydrogen Pressure: Hydrogen pressure is a direct driver of the reaction rate. If your conversion is low, a modest increase in H₂ pressure can significantly improve it. However, be aware that excessively high pressures can promote over-reduction[3]. Typical pressures range from atmospheric to 5.0 MPa, depending on the catalyst and temperature[4][5].
-
Inadequate Temperature or Time: Hydrogenation is often temperature-dependent. For many catalysts, a temperature range of 150-250°C is effective[5][6]. If conversion is low, consider incrementally increasing the temperature or extending the reaction time. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.
-
Poor Mass Transfer: In a heterogeneous catalysis system, ensuring efficient contact between the hydrogen gas, the 2-naphthol solution, and the solid catalyst is critical. Increase the stirring rate to improve mass transfer.
Q2: I'm observing significant over-hydrogenation, resulting in decalin-based impurities. How can I improve selectivity for the desired tetralin product?
Over-hydrogenation, the saturation of the second aromatic ring to form decalin derivatives, is the primary competing reaction that lowers the yield of this compound[3][7][8].
Strategies to Enhance Selectivity:
-
Catalyst Selection: The choice of catalyst is paramount for selectivity. While highly active catalysts like high-loading Palladium can be effective, they may also promote over-hydrogenation[3][7][8]. Nickel-Molybdenum (Ni-Mo) or specific modified activated carbon-supported catalysts have shown high selectivity for tetralin production[3][9].
-
Milder Reaction Conditions: High temperatures and pressures favor complete saturation. To favor the formation of the tetralin intermediate, reduce the reaction temperature and/or hydrogen pressure[3]. It is a balancing act, as reducing conditions too much will lead to incomplete conversion as discussed in Q1.
-
Reaction Monitoring: Carefully monitor the reaction's progress. Once the starting 2-naphthol is consumed, stop the reaction promptly to prevent the subsequent hydrogenation of the desired product to decalin derivatives.
Q3: My catalyst appears to have deactivated during the reaction or on reuse. What could be the cause?
Catalyst deactivation leads to stalled reactions and is a critical factor in process efficiency and cost.
Common Causes of Deactivation:
-
Coke Formation: At higher temperatures, undesired side reactions can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites[10]. Operating at the lower end of the effective temperature range for your chosen catalyst can help mitigate this.
-
Impurities in Starting Material: The 2-naphthol or solvent may contain impurities (e.g., sulfur compounds) that can act as catalyst poisons. Ensure high-purity starting materials are used.
-
Sintering: At very high temperatures, the fine metal particles of the catalyst can agglomerate (sinter), reducing the active surface area. Adhere to the recommended temperature limits for your specific catalyst.
Catalyst Comparison for Naphthalene Ring Hydrogenation
The selection of a catalyst is a critical decision based on a trade-off between activity, selectivity, cost, and reaction conditions.
| Catalyst System | Typical Temperature (°C) | Typical H₂ Pressure | Advantages | Disadvantages |
| Palladium (Pd/C) | 150 - 250 | 1600 - 2500 psi | High activity, widely available.[6] | Can lead to over-hydrogenation to decalin if not controlled.[3][7][8] |
| Raney Nickel (Ra-Ni) | 170 - 250 | 3.0 - 5.0 MPa | Cost-effective, high activity.[5] | May require higher temperatures/pressures, pyrophoric nature requires careful handling. |
| Nickel-Molybdenum (NiMo) | 250 - 370 | 20 - 40 atm | High selectivity for tetralin.[3][11] | Generally requires higher temperatures than noble metal catalysts. |
| Molybdenum Sulfide (MoS₂/AC) | ~300 | ~4 MPa | Good selectivity, can be supported on modified carbons to tune properties.[9] | May have lower activity compared to noble metals. |
Part 2: Troubleshooting Guide - Work-up and Purification
Q4: My final product is difficult to purify. What are the likely impurities and what are the best purification methods?
Effective purification is essential to meet the high-purity requirements (typically ≥98%) for pharmaceutical intermediates[1].
Common Impurities:
-
Unreacted 2-Naphthol: The starting material.
-
Over-hydrogenated Products: 5,6,7,8-Tetrahydro-2-decalol or decalin.
-
Isomeric Byproducts: Hydrogenation may yield small amounts of other isomers.
-
2-Tetralone: Oxidation of the product can lead to the corresponding ketone.
Purification Strategies:
-
Catalyst Removal: After the reaction, the solid catalyst must be carefully filtered. Using a filter aid like Celite can prevent fine catalyst particles from passing through the filter paper. Ensure this is done under an inert atmosphere if the catalyst is pyrophoric (e.g., Raney Nickel).
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: This is the most common and effective method for purifying the crude solid[10]. The crude product can be recrystallized from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield the final product as a white to beige crystalline solid[1][12].
-
Column Chromatography: For difficult-to-separate impurities or for obtaining very high purity on a smaller scale, silica gel column chromatography can be employed.
-
Vacuum Distillation: While less common for this specific compound due to its melting point (59-61 °C) and boiling point (275.5 °C), for related liquid tetralones, vacuum distillation is a viable purification method[1][13].
Part 3: General FAQs
Q5: What is the most common laboratory-scale synthesis route for this compound?
The most direct and widely used route is the selective catalytic hydrogenation of one of the aromatic rings of 2-naphthol[1].
Q6: How can I effectively monitor the reaction progress?
The reaction can be monitored by taking small aliquots from the reaction mixture (after ensuring safe depressurization and sampling). These aliquots can be analyzed by:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting material (2-naphthol) and the appearance of the product.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.
Q7: Are there alternative synthetic routes?
Yes, other routes have been reported, though they are often more complex. These can include the reduction of 2-naphthyl ethers or multi-step syntheses starting from precursors like 6-methoxy-1,2,3,4-tetrahydronaphthalene[13][14][15].
Part 4: Experimental Protocols & Visualizations
Protocol 1: Catalytic Hydrogenation of 2-Naphthol
-
Setup: To a high-pressure autoclave reactor, add 2-naphthol (1.0 eq.), a suitable solvent (e.g., ethanol), and the chosen catalyst (e.g., 5% Pd/C, 5-10 wt%).
-
Reaction: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi) and begin stirring. Heat the mixture to the target temperature (e.g., 180°C).
-
Monitoring: Maintain the reaction under these conditions for several hours, monitoring the reaction progress by GC or TLC as described in Q6.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., hexane or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound. Assess purity by melting point (Lit: 59-61 °C) and analytical techniques like NMR or GC[1].
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]
- 5. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 6. US2526859A - Catalytic hydrogenation of betanaphthol to produce beta-tetralone - Google Patents [patents.google.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Production of tetralin by the hydrogenation of naphthalene-containing fractions | Semantic Scholar [semanticscholar.org]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Tetralin
Welcome to the technical support center for the Friedel-Crafts acylation of tetralin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in this crucial synthetic transformation. Here, we will delve into the causality behind experimental challenges and provide field-proven, actionable solutions.
I. Understanding the Core Reaction: The 'Why' Behind the Synthesis
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In the context of tetralin, this reaction is pivotal for the synthesis of various pharmaceutical intermediates and other high-value chemical entities. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating agent (e.g., an acyl chloride or anhydride) to generate a highly reactive acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring of tetralin to form the desired acylated product.
Reaction Mechanism Overview
Caption: Generalized mechanism of Friedel-Crafts acylation.
II. Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yields in the Friedel-Crafts acylation of tetralin can often be traced back to a few key experimental parameters. This section provides a systematic approach to identifying and rectifying these issues.
Question 1: My reaction shows little to no conversion of the starting material. What are the likely causes?
This is a common and frustrating issue, often pointing to a fundamental problem with the reaction setup or reagents.
Potential Cause 1: Inactive Catalyst
The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][6] Any trace of water in your reaction system will lead to its deactivation, halting the reaction before it can begin.
-
Causality: AlCl₃ readily hydrolyzes in the presence of water to form aluminum hydroxide and hydrochloric acid, rendering it incapable of activating the acylating agent.
Recommended Actions:
-
Rigorous Drying of Glassware: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is oven-dried or flame-dried under vacuum immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old or has been exposed to air, its activity may be compromised.
Potential Cause 2: Insufficient Catalyst
In Friedel-Crafts acylation, the Lewis acid is often required in stoichiometric amounts, not catalytic quantities.[7][8] This is a crucial distinction from many other "catalyzed" reactions.
-
Causality: The product of the reaction, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[8] This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.
Recommended Actions:
-
Stoichiometric Loading: Ensure you are using at least one equivalent of the Lewis acid catalyst for every equivalent of the acylating agent. In some cases, a slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial.
Potential Cause 3: Low Reaction Temperature
While some Friedel-Crafts acylations proceed at room temperature, the acylation of tetralin may require thermal energy to overcome the activation barrier.
-
Causality: The electrophilic aromatic substitution has an activation energy that may not be met at lower temperatures, leading to a sluggish or nonexistent reaction.
Recommended Actions:
-
Gradual Temperature Increase: If the reaction is not proceeding at room temperature, gradually increase the temperature and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessive heat can lead to side reactions.
Question 2: My reaction is messy, with multiple spots on the TLC plate. What's causing the formation of byproducts?
The formation of multiple products can complicate purification and significantly reduce the yield of the desired acylated tetralin.
Potential Cause 1: Polysubstitution
Although the acyl group is deactivating, making a second acylation less favorable, it can still occur, especially under forcing conditions or with highly activated substrates.[6][9]
-
Causality: If the reaction temperature is too high or the reaction time is excessively long, even the deactivated product can undergo a second acylation.
Recommended Actions:
-
Control Stoichiometry: Use a 1:1 molar ratio of tetralin to the acylating agent.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of di-acylated products.
Potential Cause 2: Isomer Formation
The acylation of tetralin can potentially occur at two different positions on the aromatic ring (α and β). The ratio of these isomers can be influenced by reaction conditions.
-
Causality: The regioselectivity of the acylation is governed by both steric and electronic factors. The choice of solvent can significantly influence the product distribution. For instance, in non-polar solvents, the kinetically favored product may predominate, while in polar solvents, the thermodynamically more stable product might be favored.[10]
Recommended Actions:
-
Solvent Selection: The choice of solvent is critical. Dichloromethane or carbon disulfide are common choices. Experiment with different solvents to optimize for the desired isomer.
Potential Cause 3: Dehydrogenation of Tetralin
Under certain conditions, particularly at higher temperatures, tetralin can undergo dehydrogenation to form naphthalene.[11][12] Naphthalene is also susceptible to Friedel-Crafts acylation, leading to a mixture of acylated naphthalene isomers.
-
Causality: The Lewis acid and elevated temperatures can promote the elimination of hydrogen from the saturated portion of the tetralin ring.
Recommended Actions:
-
Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture.
-
Monitor for Naphthalene Formation: Use GC-MS to check for the presence of naphthalene and its acylated derivatives in the crude reaction mixture.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
III. Experimental Protocols: Best Practices
Adherence to a well-designed experimental protocol is critical for success. The following is a generalized, best-practice procedure for the Friedel-Crafts acylation of tetralin.
Materials and Reagents
| Reagent/Material | Specification | Rationale |
| Tetralin | Reagent grade, distilled | Purity is essential to avoid side reactions. |
| Acyl Chloride | Reagent grade | Ensure it is not hydrolyzed. |
| Aluminum Chloride | Anhydrous | Critical for catalytic activity.[5] |
| Dichloromethane | Anhydrous | A common solvent for this reaction. |
| Hydrochloric Acid | 1 M, aqueous | For quenching the reaction. |
| Saturated NaHCO₃ | Aqueous | To neutralize excess acid. |
| Brine | Saturated NaCl, aqueous | To aid in phase separation. |
| Anhydrous MgSO₄ | For drying the organic layer. |
Step-by-Step Methodology
-
Preparation:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Purge the entire apparatus with a stream of dry nitrogen or argon.
-
-
Reagent Addition:
-
To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the acyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. A complex will form.
-
Prepare a solution of tetralin (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The addition is exothermic.[13]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC. Gentle heating may be necessary if the reaction is slow.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Very cautiously and slowly, quench the reaction by adding crushed ice, followed by 1 M HCl.[14] This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid besides AlCl₃?
A: Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[3][15] However, their reactivity and the optimal reaction conditions may differ. AlCl₃ is generally the most reactive and commonly used catalyst for this transformation.
Q2: Why is the work-up performed with ice and acid?
A: The product ketone forms a stable complex with AlCl₃.[8][13] Adding water (from the ice) hydrolyzes the aluminum chloride and breaks up this complex, liberating the free ketone product. The acid is added to ensure that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chlorides.
Q3: My starting material has a hydroxyl group. Can I still perform a Friedel-Crafts acylation?
A: Phenols are challenging substrates for Friedel-Crafts acylation. The hydroxyl group is strongly activating, which can lead to multiple acylations.[6] Additionally, the Lewis acid can coordinate with the hydroxyl group. It is advisable to protect the hydroxyl group as an ester or ether before the acylation and then deprotect it afterward.
Q4: Is it possible to perform this reaction under solvent-free conditions?
A: Recent research has explored mechanochemical (ball-milling) approaches to Friedel-Crafts acylation, which can be performed without a solvent.[16] These methods are considered more environmentally friendly but may require specialized equipment.
V. References
-
Sathee, J. Friedel Crafts Reaction. Google Sites. 3
-
BenchChem. Overcoming low yield in the synthesis of tetralin from (4-Chlorobutyl)benzene. BenchChem. 5
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. 7
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. 8
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 1
-
Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich. 4
-
BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. BenchChem. 2
-
Journal of Chemical Education. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. ACS Publications. 17
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. 13
-
BenchChem. Application Notes and Protocols: Intramolecular Friedel-Crafts Alkylation for Tetralin Synthesis. BenchChem. 14
-
BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem. 6
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. 15
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. 18
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. 19
-
BenchChem. Optimizing Friedel-Crafts Acylation: A Technical Support Center. BenchChem. 9
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Beilstein Journals. 16
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. 10
-
MDPI. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. 12
-
ResearchGate. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. ResearchGate. 11
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Regioselectivity in the Acylation of Tetralin
Welcome to the dedicated technical support center for the Friedel-Crafts acylation of tetralin. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of controlling regioselectivity in this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights and troubleshooting strategies grounded in mechanistic principles.
Section 1: Troubleshooting Guide: Diagnosing and Solving Common Acylation Issues
This section addresses the most frequent challenges encountered during the acylation of tetralin. Each issue is presented in a question-and-answer format, providing a clear diagnostic workflow and actionable solutions.
Question 1: My reaction yields a mixture of α- and β-acyltetralin, with poor selectivity for the desired β-isomer. How can I improve this?
Answer:
Achieving high β-selectivity is a common goal, as the β-substituted products are often key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Poor selectivity typically points to issues with steric and electronic control during the reaction.
Core Principles: The regioselectivity of tetralin acylation is a delicate balance between the inherent electronic activation of the ring and the steric hindrance imposed by the catalyst and acylating agent. The α-position is electronically more activated, but also more sterically hindered. The β-position is less activated but more accessible. The key is to favor the kinetic (α) or thermodynamic (β) product by carefully selecting the reaction conditions.
Troubleshooting Workflow:
-
Catalyst Choice & Steric Hindrance: The size of the Lewis acid catalyst is paramount. Large, bulky catalysts will preferentially direct the acyl group to the less hindered β-position.
-
Your Current Catalyst: If you are using a small Lewis acid like aluminum chloride (AlCl₃), which can form a less bulky complex, it often leads to a mixture of isomers or favors the α-product under certain conditions.
-
Recommended Action: Switch to a bulkier Lewis acid. Catalysts like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or specialized catalysts such as zeolites have been shown to significantly enhance β-selectivity. For instance, using a milder Lewis acid like iodine has also been reported to favor β-acylation.
-
-
Solvent Effects on Catalyst Complex: The solvent plays a crucial role in modulating the effective size and reactivity of the catalyst-acylating agent complex.
-
Polar vs. Non-Polar Solvents: In non-polar solvents like carbon disulfide (CS₂) or nitrobenzene, the catalyst-acyl complex is often more reactive and less sterically demanding, which can lead to a higher proportion of the α-isomer.
-
Recommended Action: Employ a solvent that can form a bulkier complex with the Lewis acid. For example, using nitrobenzene or a mixture of solvents can alter the steric environment around the catalyst.
-
-
Reaction Temperature and Thermodynamic Control: Higher reaction temperatures can favor the formation of the thermodynamically more stable β-isomer.
-
Low-Temperature Conditions: Reactions run at low temperatures (e.g., 0 °C) often favor the kinetically controlled α-product.
-
Recommended Action: Gradually increase the reaction temperature. You might start at room temperature and incrementally increase it, monitoring the product ratio by GC-MS or NMR. Be cautious, as higher temperatures can also lead to side reactions.
-
Experimental Protocol for Maximizing β-Selectivity:
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add zinc chloride (ZnCl₂, 1.1 eq.).
-
Solvent & Reagents: Add dry nitrobenzene as the solvent, followed by the slow addition of the acylating agent (e.g., acetyl chloride, 1.0 eq.) at 0 °C.
-
Addition of Tetralin: After stirring the catalyst-acylating agent mixture for 15 minutes, add a solution of tetralin (1.2 eq.) in nitrobenzene dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully pouring it over crushed ice and concentrated HCl. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify by column chromatography and determine the α/β ratio using ¹H NMR or GC analysis.
Question 2: I am trying to synthesize the α-acyltetralin, but my yields are low and I'm still getting the β-isomer. What should I do?
Answer:
Synthesizing the α-isomer requires favoring the kinetically controlled pathway. This means using conditions that promote reaction at the most electronically activated position before thermodynamic equilibration can occur.
Troubleshooting Workflow:
-
Catalyst & Solvent System: The combination of a strong, less sterically hindered Lewis acid and a non-polar solvent is crucial for α-selectivity.
-
Current Conditions: If you are using a bulky catalyst or a polar solvent, you are likely disfavoring the α-product.
-
Recommended Action: Utilize aluminum chloride (AlCl₃) as the catalyst in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). This combination creates a highly reactive electrophile that will preferentially attack the electron-rich α-position.
-
-
Temperature Control: Low temperatures are critical to prevent the migration of the acyl group to the more stable β-position.
-
Recommended Action: Maintain the reaction temperature strictly at 0 °C or even lower (e.g., -10 °C) throughout the addition and reaction time.
-
Data Presentation: Influence of Reaction Conditions on Regioselectivity
| Catalyst | Solvent | Temperature (°C) | Acylating Agent | α:β Ratio (approx.) | Reference |
| AlCl₃ | CS₂ | 0 | Acetyl Chloride | >95:5 | |
| AlCl₃ | Nitrobenzene | 25 | Acetyl Chloride | 40:60 | |
| ZnCl₂ | Nitrobenzene | 25 | Acetyl Chloride | 10:90 | |
| FeCl₃ | (No Solvent) | 25 | Acetic Anhydride | 15:85 | |
| Iodine | (No Solvent) | 70 | Acetic Anhydride | 5:95 |
Note: Ratios are approximate and can vary based on specific reaction conditions and work-up procedures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that dictates α- versus β-acylation of tetralin?
A1: The regioselectivity is governed by a competition between electronic and steric effects. The α-position is ortho to the alkyl-substituted part of the aromatic ring, making it more electron-rich and thus more susceptible to electrophilic attack (kinetic control). However, the α-position is also flanked by the fused aliphatic ring, creating significant steric hindrance. The β-position is less electron-rich but is sterically more accessible. The choice of reaction conditions, particularly the size of the electrophilic species (determined by the Lewis acid and solvent), determines which factor dominates.
Q2: Can the choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) affect the regioselectivity?
A2: Yes, the acylating agent can influence the outcome, primarily through the reactivity and steric bulk of the resulting electrophile. Acyl chlorides, in the presence of a strong Lewis acid like AlCl₃, form a highly reactive acylium ion complex. Acetic anhydride can also be used, often with milder Lewis acids, and the nature of the intermediate electrophilic species can differ, potentially altering the steric demands of the reaction and thus the regioselectivity.
Q3: Are there any catalyst-free methods for the acylation of tetralin?
A3: While traditional Friedel-Crafts acylation relies on Lewis acid catalysts, there has been research into alternative, greener methods. Some studies have explored the use of solid acid catalysts like zeolites or clays, which can be recovered and reused. These methods often favor the β-isomer due to shape selectivity within the catalyst pores.
Section 3: Visualizing the Process
Diagram 1: Reaction Pathway
Caption: Factors influencing the regioselective acylation of tetralin.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for optimizing acylation regioselectivity.
Technical Support Center: Identification of Impurities in 5,6,7,8-Tetrahydro-2-naphthol Synthesis
Welcome to the technical support center for the synthesis of 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1][2] As a versatile building block in the creation of pharmaceuticals, agrochemicals, and advanced materials, ensuring the purity of this compound is paramount.[2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. We will delve into the causality behind experimental outcomes, offering field-proven insights to help you identify and mitigate impurities effectively.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My final product yield is significantly lower than expected after the hydrogenation of 2-naphthol. What are the likely causes and how can I improve it?
Low yields in the hydrogenation of 2-naphthol to this compound can often be attributed to several factors related to the catalyst, reaction conditions, and potential side reactions.
Causality and Recommended Solutions:
-
Catalyst Activity: The efficiency of the hydrogenation process is highly dependent on the activity of the catalyst (e.g., Palladium on Carbon, Raney Nickel).
-
Troubleshooting:
-
Catalyst Deactivation: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent oxidation or contamination. If reusing a catalyst, consider a regeneration step or using a fresh batch.
-
Insufficient Catalyst Loading: A low catalyst-to-substrate ratio can lead to incomplete conversion. A typical starting point is 5-10 mol% of the catalyst.
-
-
-
Reaction Conditions: Hydrogen pressure, temperature, and reaction time are critical parameters that require optimization.
-
Troubleshooting:
-
Inadequate Hydrogen Pressure: Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the recommended level for your specific catalyst and solvent system.
-
Suboptimal Temperature: The reaction temperature influences both the rate of reaction and the potential for side reactions. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can promote over-hydrogenation or degradation.
-
-
-
Over-hydrogenation: A common side reaction is the further reduction of the desired tetralin ring to a decalin ring system, forming decahydro-2-naphthol.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant over-hydrogenation occurs.
-
Milder Conditions: Consider reducing the hydrogen pressure or reaction temperature to improve selectivity for the desired product.
-
-
Question 2: I'm observing unexpected peaks in my HPLC/GC analysis of the final product. What are the common impurities, and how can I identify them?
The presence of unexpected peaks in your chromatogram indicates the presence of impurities. These can be starting materials, intermediates, byproducts, or reagents from the synthesis.
Common Impurities and Identification Strategies:
A common synthetic route involves the partial hydrogenation of 2-naphthol.[1] Impurities can arise from this step or from the starting material itself.
| Potential Impurity | Formation Mechanism | Identification Method |
| 2-Naphthol | Incomplete hydrogenation of the starting material. | Compare the retention time/mass spectrum with a known standard of 2-naphthol. |
| 1,2,3,4-Tetrahydro-1-naphthol | Isomeric byproduct of hydrogenation. | Mass Spectrometry (MS) will show the same molecular weight as the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy will be required to differentiate the isomers based on their distinct proton and carbon chemical shifts. |
| Decahydro-2-naphthol | Over-hydrogenation of the tetralin ring. | MS will show a higher molecular weight corresponding to the addition of four more hydrogen atoms. |
| Naphthalene | A potential impurity in the starting 2-naphthol or formed via dehydration/dehydrogenation side reactions. | Compare the retention time/mass spectrum with a known standard of naphthalene. |
Experimental Workflow for Impurity Identification:
Caption: Workflow for the identification of unknown impurities.
Step-by-Step Protocol for HPLC Analysis:
-
Sample Preparation:
-
HPLC Conditions (Starting Point):
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms to identify the main product peak and any impurity peaks.
-
For further identification of unknown peaks, couple the HPLC to a mass spectrometer (LC-MS).
-
Question 3: My purified product has a noticeable color, but the literature describes it as a white crystalline solid. What could be the cause?
A colored product often indicates the presence of trace impurities, which may include oxidation products or residual starting materials.
Potential Causes and Purification Strategies:
-
Oxidation: Phenolic compounds like this compound can be susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of colored quinone-type species.
-
Mitigation: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
-
-
Residual Starting Material: If the starting 2-naphthol is of technical grade, it may contain colored impurities that are carried through the synthesis.[5]
-
Mitigation: Use high-purity starting materials.
-
-
Purification:
-
Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used to selectively crystallize the desired product, leaving the impurities in the mother liquor.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A widely used and cost-effective method is the partial hydrogenation of 2-naphthol.[1] This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. Another reported route involves the demethylation of 6-methoxy-1,2,3,4-tetrahydronaphthalene.[6]
Caption: Common synthetic route to this compound.
Q2: What are the key analytical techniques for purity assessment of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity and detecting impurities.[4] A reversed-phase C18 column with a UV detector is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the desired product and helping to elucidate the structure of unknown impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic ring.[7]
Q3: How can I effectively remove isomeric impurities?
Isomeric impurities, such as 5,6,7,8-tetrahydro-1-naphthol, can be challenging to remove due to their similar physical properties to the desired product.
-
Fractional Crystallization: This technique can sometimes be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating isomers.
-
Derivatization: In some cases, the mixture of isomers can be derivatized to form compounds with more distinct physical properties, allowing for easier separation. The desired isomer can then be regenerated.
Q4: Are there any specific safety precautions I should take when working with this compound?
While specific safety data may be limited, it is prudent to handle this compound with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst Deactivation in Naphthalene Hydrogenation: A Technical Support Center
Welcome to the Technical Support Center for Catalyst Deactivation in Naphthalene Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and longevity in this critical reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causes of catalyst deactivation and offer robust troubleshooting strategies. Our approach is grounded in scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in naphthalene hydrogenation?
A1: Catalyst deactivation in naphthalene hydrogenation is primarily attributed to three mechanisms: chemical, thermal, and mechanical.[1]
-
Chemical Deactivation (Poisoning and Coking): This is the most common cause.
-
Poisoning: Impurities in the feedstock, such as sulfur and nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Noble metal catalysts are particularly sensitive to sulfur poisoning.[3] For instance, hydrogen sulfide (H₂S) can react with platinum to form platinum sulfide (PtS), which is inactive for dehydrogenation.
-
Coking: The deposition of carbonaceous materials (coke) on the catalyst surface blocks active sites and pores.[4] This often results from the polymerization of heavy hydrocarbons on the catalyst.[4] In naphthalene hydrogenation, the dehydrogenation of tetralin can produce more coke than the hydrogenation of naphthalene itself.[5][6][7]
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[1][4] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[4]
-
Mechanical Deactivation (Fouling/Masking): This involves the physical deposition of substances from the reaction mixture onto the catalyst surface, blocking pores and active sites.[1]
Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve common issues related to catalyst deactivation during naphthalene hydrogenation.
Guide 1: Rapid Loss of Catalyst Activity
Symptom: A sharp decrease in naphthalene conversion within the first few hours of the experiment.
Potential Cause: Catalyst Poisoning, particularly by sulfur compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid catalyst activity loss.
Detailed Protocol:
-
Feedstock Analysis:
-
Action: Immediately analyze the naphthalene feedstock and hydrogen gas for impurities. Use techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or a Nitrogen Chemiluminescence Detector (GC-NCD) to detect trace levels of sulfur and nitrogen compounds.
-
Causality: Sulfur compounds, even at ppm levels, can act as potent poisons for noble metal and Ni-based catalysts by blocking active sites.[8]
-
-
Feedstock Purification:
-
Action: If poisons are detected, purify the feedstock. This can be achieved by passing the liquid feed through a bed of adsorbents like activated carbon or by a mild hydrotreating step to convert organic sulfur compounds to H₂S, which can then be removed.
-
Causality: Removing the poison source is crucial to prevent further deactivation of the fresh or regenerated catalyst.
-
-
Catalyst Regeneration or Replacement:
-
Action: For temporary deactivation by sulfur, an oxidative regeneration might be effective. This typically involves a controlled burn-off of the sulfur compounds in an inert gas containing a low concentration of oxygen. If regeneration is not possible or effective, the catalyst must be replaced.
-
Causality: Regeneration aims to remove the poisoning species from the active sites, while replacement is necessary for irreversible poisoning.[1]
-
Guide 2: Gradual Decline in Catalyst Performance
Symptom: A slow but steady decrease in naphthalene conversion and/or a change in product selectivity over an extended period.
Potential Cause: Coking or Sintering.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a gradual decline in catalyst performance.
Detailed Protocol:
-
Post-Reaction Catalyst Characterization:
-
Action: After the experiment, carefully unload the catalyst and characterize it using the following techniques:
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited. A weight loss at high temperatures in an oxidizing atmosphere indicates coke burn-off.[9]
-
BET Surface Area Analysis: To measure the specific surface area and pore volume. A decrease in these parameters suggests pore blockage by coke or sintering.[1][5]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visually inspect for changes in metal particle size (sintering) or coke deposits.[4][9]
-
-
Causality: These analyses provide direct evidence for the deactivation mechanism.
-
-
Addressing Coking:
-
Action: If coking is identified, consider the following:
-
Causality: Higher hydrogen partial pressure enhances the hydrogenation of coke precursors, while lower temperatures reduce the rate of polymerization reactions that lead to coke.[5]
-
-
Addressing Sintering:
-
Action: If sintering is observed:
-
Reduce Operating Temperature: Operate at the lowest possible temperature that still achieves the desired conversion.
-
Select a More Stable Catalyst: Consider a catalyst with stronger metal-support interactions or a support material that is more resistant to high temperatures.
-
-
Causality: Sintering is an irreversible process, so prevention is key. Stronger metal-support interactions can anchor the metal particles and inhibit their migration and agglomeration.
-
Data Presentation
Table 1: Effect of Sulfur Poisoning on Naphthalene Conversion
| Catalyst | Feed Sulfur Content (ppm) | Naphthalene Conversion (%) | Reference |
| Pd/Mordenite | 0 | 95 | [8] |
| Pd/Mordenite | 10 | 70 | [8] |
| Pd/Mordenite | 50 | 40 | [8] |
Table 2: Typical Operating Conditions for Naphthalene Hydrogenation and their Impact on Deactivation
| Parameter | Typical Range | Impact on Deactivation |
| Temperature | 200-400 °C | Higher temperatures can increase the rate of sintering and coking.[5][6] |
| Pressure | 2-8 MPa | Higher hydrogen partial pressure can suppress coke formation.[9] |
| H₂/Naphthalene Ratio | 4-10 | A higher ratio favors hydrogenation over coke-forming side reactions.[10] |
| Liquid Hourly Space Velocity (LHSV) | 1-5 h⁻¹ | Higher LHSV can lead to incomplete conversion and potential for coke formation from intermediates. |
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 5. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction | MDPI [mdpi.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isomer Formation in Tetralin Functionalization
Welcome to the technical support center for tetralin functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing functional groups to the tetralin scaffold. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to control regioselectivity and minimize the formation of undesired isomers in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with tetralin and its derivatives.
Q1: Why is controlling isomer formation in tetralin functionalization so critical?
Controlling isomer formation is paramount for several reasons. In drug development, different isomers of a molecule can have vastly different pharmacological activities, toxicities, and metabolic profiles. The presence of an undesired isomer can lead to reduced efficacy or increased side effects of a potential drug candidate. From a process chemistry perspective, a mixture of isomers necessitates costly and often difficult purification steps, leading to lower overall yields and increased production costs. Therefore, achieving high regioselectivity is essential for both the biological and economic viability of a synthetic route.
Q2: What are the primary factors that dictate the position of substitution on the tetralin ring system?
The regiochemical outcome of tetralin functionalization is primarily governed by the principles of electrophilic aromatic substitution. The fused, partially saturated aliphatic ring acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. This directing effect generally favors substitution at the α-position (C5 and C8) over the β-position (C6 and C7). However, the final isomer ratio is a delicate balance of several factors including:
-
Steric Hindrance: The bulky aliphatic ring can sterically hinder the approach of the electrophile to the α-positions, sometimes favoring the less hindered β-positions.
-
Reaction Conditions: Temperature, solvent polarity, and reaction time can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer distribution.
-
Nature of the Electrophile and Catalyst: Larger, more sterically demanding electrophiles or catalyst complexes may preferentially react at the more accessible β-position.
-
Existing Substituents: The presence of other substituents on either the aromatic or aliphatic ring will exert their own electronic and steric directing effects, which can either reinforce or compete with the inherent directing effect of the tetralin scaffold.[1][2][3]
Q3: How can I accurately quantify the ratio of isomers in my reaction mixture?
Accurate quantification of isomers is crucial for optimizing reaction conditions. The most common and reliable method is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4] To ensure accuracy, it is essential to:
-
Use high-purity standards of each isomer for calibration.
-
Develop a GC method that provides baseline separation of all isomers.
-
Validate the method for linearity, accuracy, and precision.
Other useful techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally labile compounds. Chiral HPLC can be employed for the separation of enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to determine the isomer ratio by integrating well-resolved signals unique to each isomer.
-
High-Performance Thin-Layer Chromatography (HPTLC): A quantitative HPTLC method can also be developed for rapid screening and quantification.[5][6]
The choice of analytical technique will depend on the specific properties of the isomers and the available instrumentation.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging functionalization reactions where isomer formation is a common problem.
Guide 1: Friedel-Crafts Acylation/Alkylation
The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings, but it is notoriously prone to producing isomeric mixtures with substrates like tetralin.[9][10]
Common Problem: Poor selectivity between α- and β-acylation/alkylation, leading to a mixture of products that are difficult to separate.
Underlying Causes & Solutions:
The regioselectivity of Friedel-Crafts reactions on tetralin is highly dependent on the reaction conditions, which can be manipulated to favor the desired isomer.
-
Kinetic vs. Thermodynamic Control:
-
Low Temperatures (-78°C to 0°C): Generally favor the kinetically controlled product, which is often the α-isomer due to the electronic activation at this position.
-
Higher Temperatures (Room Temperature and above): Can lead to isomerization and favor the thermodynamically more stable product, which is often the less sterically hindered β-isomer.
-
-
Choice of Lewis Acid Catalyst:
-
Strong, bulky Lewis acids (e.g., AlCl₃): Can favor the β-isomer due to steric hindrance at the α-position.
-
Milder Lewis acids (e.g., FeCl₃, ZnCl₂, SnCl₄) or Brønsted acids (e.g., polyphosphoric acid): May offer improved selectivity. It is crucial to screen a panel of catalysts.
-
-
Solvent Effects:
-
Non-polar solvents (e.g., CS₂, nitrobenzene): Can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer ratio.
-
Ionic liquids: Have been shown to be effective media for Friedel-Crafts reactions and can offer unique selectivity.[11]
-
Workflow for Optimizing Regioselectivity in Friedel-Crafts Acylation:
Caption: Workflow for optimizing Friedel-Crafts acylation selectivity.
Experimental Protocol: Selective β-Acylation of Tetralin
This protocol aims to maximize the formation of the β-isomer by leveraging thermodynamic control and steric hindrance.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add tetralin (1.0 eq) and nitrobenzene (as solvent).
-
Catalyst Addition: Cool the mixture to 0°C and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The longer reaction time and higher temperature favor the formation of the thermodynamically stable β-isomer.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC or ¹H NMR to determine the α:β isomer ratio. The product can then be purified by column chromatography or recrystallization.
Guide 2: Nitration of Tetralin
Nitration is a classic electrophilic aromatic substitution, but achieving high selectivity on the tetralin ring can be challenging, often yielding a mixture of 5-nitro- and 6-nitrotetralin.[12]
Common Problem: Co-formation of 5-nitro- and 6-nitrotetralin, which can be difficult to separate and may both be carried through subsequent synthetic steps.
Underlying Causes & Solutions:
The α-positions (5 and 8) are electronically favored, while the β-positions (6 and 7) are sterically more accessible. The choice of nitrating agent and reaction conditions can tip the balance towards one isomer.
-
Nitrating Agent:
-
Standard Mixture (HNO₃/H₂SO₄): A strong nitrating system that often gives a mixture of isomers. The ratio can be influenced by the acid concentrations and temperature.
-
Milder Nitrating Agents (e.g., Acetyl Nitrate, Nitronium Tetrafluoroborate): These reagents, often used in aprotic solvents, can offer improved selectivity. For example, nitration with HNO₃ in acetic anhydride can favor the α-isomer.
-
Metal Nitrate/Acid Anhydride Systems (e.g., Cu(NO₃)₂/Ac₂O): These have been reported to provide different selectivities, sometimes favoring the β-isomer depending on existing substituents.[12]
-
-
Temperature Control:
-
Low Temperatures (-10°C to 0°C): Crucial for minimizing side reactions and can influence the isomer ratio. Direct nitration is often a low-yielding process, and careful temperature control is essential.[12]
-
Data Summary: Influence of Reaction Conditions on Tetralin Nitration
| Nitrating Agent | Solvent | Temperature (°C) | Major Isomer | Reference |
| HNO₃/H₂SO₄ | - | 0 | Mixture (often α-major) | [13] |
| HNO₃/Ac₂O | Acetic Anhydride | -10 to 0 | α (5-nitro) | [12] |
| Cu(NO₃)₂/Ac₂O | Ethyl Acetate | Room Temp | Varies with substrate | [12] |
Experimental Protocol: Selective α-Nitration of Tetralin
This protocol aims to maximize the formation of 5-nitrotetralin.
-
Preparation of Nitrating Agent: In a separate flask, prepare acetyl nitrate by slowly adding concentrated nitric acid (1.0 eq) to acetic anhydride (2.0 eq) at a temperature below 10°C.
-
Reaction Setup: In a three-necked flask, dissolve tetralin (1.0 eq) in acetic anhydride. Cool the solution to -10°C.
-
Nitration: Add the pre-formed acetyl nitrate solution dropwise to the tetralin solution, maintaining the temperature at -10°C.
-
Reaction Monitoring: Stir the reaction at -10°C for 1-2 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ether, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Determine the isomer ratio of the crude product using GC or ¹H NMR. The 5-nitro and 6-nitro isomers can typically be separated by column chromatography.[12]
Logical Relationship Diagram for Isomer Control:
Caption: Interplay of factors determining isomer formation.
By carefully considering and systematically optimizing these reaction parameters, researchers can significantly improve the regioselectivity of tetralin functionalization, leading to more efficient and cost-effective synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tetralin | Manasa Life Sciences [manasalifesciences.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of tetrahydrocannabinol isomers and other toxicologically relevant drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 13. researchgate.net [researchgate.net]
Navigating the Aftermath: A Technical Support Guide to Friedel-Crafts Acylation Work-up
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the crucial, yet often challenging, work-up phase of this cornerstone C-C bond-forming reaction. My aim is to provide not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and optimize your product isolation.
The Friedel-Crafts acylation is a powerful tool for the synthesis of aromatic ketones, but the work-up procedure, primarily centered around the quenching of the Lewis acid catalyst and hydrolysis of the resulting complexes, is fraught with potential pitfalls. From violent exothermic reactions to persistent emulsions, the path to a pure product can be complex. This guide will serve as your comprehensive resource for mastering the work-up, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries and concerns that arise during the work-up of Friedel-Crafts acylation reactions.
Q1: Why is a specific quenching procedure necessary for Friedel-Crafts acylation reactions?
A stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃), is required in Friedel-Crafts acylation. This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1][2][3] The quenching step is essential to break down this complex and to neutralize any remaining reactive species. The reaction between AlCl₃ and water is highly exothermic, necessitating a carefully controlled procedure to prevent thermal runaway and potential boiling of the solvent.[4]
Q2: What is the best way to quench a Friedel-Crafts acylation reaction?
The standard and safest method is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and a non-oxidizing acid, such as concentrated hydrochloric acid (HCl).[5][6] The ice helps to dissipate the significant heat generated during the hydrolysis of the aluminum chloride complex.[4] The acid ensures that the aluminum salts formed, such as aluminum hydroxide (Al(OH)₃), are converted to water-soluble species (e.g., [Al(H₂O)₆]³⁺), facilitating their removal during the aqueous extraction.[7][8]
Q3: I've encountered a persistent emulsion during the work-up. How can I resolve this?
Emulsion formation is a frequent challenge in Friedel-Crafts acylation work-ups, making the separation of the organic and aqueous layers difficult and leading to product loss.[2][9] Several strategies can be employed to break an emulsion:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Gentle Heating: In some cases, gentle heating of the mixture with dilute HCl in a hot water bath for a short period can help to break up the aluminum salts that may be contributing to the emulsion.[9]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation.
Q4: My product yield is significantly lower than expected after the work-up. What are the likely causes?
Low product yield can be attributed to several factors, many of which are related to the work-up procedure:
-
Incomplete Quenching: If the aluminum chloride-ketone complex is not fully hydrolyzed, a portion of the product will remain in the aqueous layer as a salt, leading to significant loss.
-
Emulsion Formation: As mentioned previously, emulsions can trap the product, preventing its complete extraction into the organic layer.
-
Product Solubility: The choice of extraction solvent is critical. Ensure that your product is highly soluble in the organic solvent and poorly soluble in the aqueous layer.
-
Premature Hydrolysis of the Catalyst: The Lewis acid catalyst is extremely sensitive to moisture.[1][2] If anhydrous conditions are not maintained throughout the reaction, the catalyst will be deactivated, leading to a low yield from the outset.[7][8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the work-up of Friedel-Crafts acylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Violent, uncontrolled exotherm during quenching | Adding water or ice too quickly to the reaction mixture. | Always add the reaction mixture slowly to a vigorously stirred mixture of ice and acid.[5] Ensure adequate cooling and a sufficiently large vessel to contain any potential splashing. |
| Formation of a thick, gelatinous precipitate | Incomplete hydrolysis of aluminum salts, leading to the formation of aluminum hydroxide. | Ensure a sufficiently acidic environment during quenching by using a mixture of ice and concentrated HCl.[6] Vigorous stirring is also crucial. If a precipitate forms, adding more acid and stirring may help to dissolve it. |
| The organic layer is colored, even after washing | Residual complexed product or colored byproducts. | Wash the organic layer with dilute acid, followed by a wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.[10] If the color persists, purification by column chromatography may be necessary. |
| Product crystallizes out during extraction | The product has limited solubility in the chosen extraction solvent at the temperature of the work-up. | Use a larger volume of extraction solvent or a solvent in which the product is more soluble. Gentle warming of the separatory funnel in a warm water bath may help to redissolve the product, but be cautious with volatile solvents. |
Experimental Protocols
Protocol 1: Standard Work-up Procedure for Friedel-Crafts Acylation
This protocol outlines the standard procedure for quenching the reaction and isolating the crude product.
Materials:
-
Reaction mixture from Friedel-Crafts acylation
-
Large beaker
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Prepare the Quenching Mixture: In a large beaker, prepare a mixture of crushed ice and concentrated HCl. A general guideline is to use approximately 10 parts ice to 1 part concentrated HCl by volume.
-
Quench the Reaction: Slowly and with vigorous stirring, pour the reaction mixture from the Friedel-Crafts acylation onto the ice/HCl mixture. The addition should be done in a controlled manner to manage the exothermic reaction.
-
Hydrolyze the Complex: Continue stirring the mixture until all the ice has melted and two distinct layers are formed. The aqueous layer should be clear, indicating that the aluminum salts have been successfully dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Saturated sodium chloride (brine) solution (to help break any emulsions and remove dissolved water).
-
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization, distillation, or column chromatography as needed.[11]
Visualizing the Work-up Workflow
The following diagram illustrates the key stages of a standard Friedel-Crafts acylation work-up procedure.
Caption: Standard workflow for Friedel-Crafts acylation work-up.
The Chemistry of Quenching
This diagram illustrates the chemical transformations occurring during the quenching and hydrolysis steps of the work-up.
Caption: Chemical transformations during the quenching process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5,6,7,8-Tetrahydro-2-naphthol and 5,6,7,8-tetrahydro-1-naphthol
An In-depth Analysis for Researchers in Synthetic Chemistry and Drug Development
In the landscape of synthetic organic chemistry, the tetralone framework is a crucial structural motif found in numerous biologically active compounds and pharmaceuticals.[1] The functionalization of this scaffold often begins with its hydroxylated precursors, 5,6,7,8-tetrahydro-1-naphthol and 5,6,7,8-tetrahydro-2-naphthol. While structurally similar, the position of the hydroxyl group on the aromatic ring profoundly influences their chemical reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. This guide provides a detailed comparison of these two isomers, offering insights into their electronic properties, steric effects, and regioselectivity, supported by experimental considerations.
Structural and Electronic Overview
Both 5,6,7,8-tetrahydro-1-naphthol (also known as 1-tetralol) and this compound (2-tetralol) consist of a dihydronaphthalene core with a hydroxyl group on the aromatic portion. The key distinction lies in the position of this -OH group: at the alpha (C1) position, adjacent to the fused aliphatic ring, for 1-tetralol, and at the beta (C2) position for 2-tetralol.
The hydroxyl group is a potent activating group in electrophilic aromatic substitution, owing to its ability to donate electron density to the aromatic ring via resonance. This effect significantly outweighs its inductive electron-withdrawing character, making the ring more nucleophilic and thus more reactive towards electrophiles. As with other phenols, the -OH group is an ortho, para-director.
Electrophilic Aromatic Substitution: A Tale of Two Isomers
The primary difference in reactivity between the two tetralols is dictated by the directing effects of the hydroxyl group and the steric hindrance imposed by the fused saturated ring.
5,6,7,8-Tetrahydro-1-naphthol (1-Tetralol)
In 1-tetralol, the hydroxyl group at C1 directs incoming electrophiles to the ortho (C2) and para (C4) positions.
-
C2 Position: This position is electronically activated, but sterically hindered by the adjacent hydroxyl group and the fused aliphatic ring.
-
C4 Position: The para position is also electronically activated and is generally more sterically accessible than the C2 position.
Consequently, electrophilic attack on 5,6,7,8-tetrahydro-1-naphthol typically favors the C4 position.[2] This regioselectivity is a critical consideration in synthetic design.
This compound (2-Tetralol)
For 2-tetralol, the hydroxyl group at C2 directs electrophiles to the ortho (C1 and C3) positions. The para position (C6) is on the other ring and thus not directly activated.
-
C1 Position: This position is strongly activated but is significantly hindered by the adjacent fused ring.
-
C3 Position: This position is also activated and is sterically more accessible than the C1 position.
Therefore, electrophilic substitution on this compound predominantly occurs at the C1 position, despite the steric hindrance, due to the strong electronic activation. However, the C3 position can also be substituted, and the product distribution can be influenced by the specific reaction conditions and the nature of the electrophile.
Comparative Reactivity Summary
While direct kinetic comparisons are not extensively documented in readily available literature, a qualitative assessment of reactivity can be made based on the principles of electrophilic aromatic substitution. Both molecules are highly activated towards EAS. However, the steric environment around the activated positions plays a significant role in determining the reaction outcomes.
| Feature | 5,6,7,8-Tetrahydro-1-naphthol | This compound |
| -OH Position | C1 (alpha) | C2 (beta) |
| Activated Positions | C2 (ortho), C4 (para) | C1 (ortho), C3 (ortho) |
| Major Product | Substitution at C4 | Substitution at C1 |
| Key Influence | Steric hindrance at C2 favors C4 attack. | Strong electronic activation at C1 often overcomes steric hindrance. |
Beyond Electrophilic Substitution: Other Reactions
Oxidation
The benzylic hydrogens in the aliphatic ring of both isomers are susceptible to oxidation. For 1-tetralol, the C4 position is benzylic, while for 2-tetralol, the C8 and C5 positions are benzylic. The hydroxyl group itself can also be oxidized, particularly under harsher conditions. The specific products of oxidation will depend on the reagents and reaction conditions employed. For instance, oxidation of similar steroidal alcohols has been achieved using Jones reagent.[3]
Isomerization
Under strong acidic conditions, such as in the presence of triflic acid, 5,6,7,8-tetrahydro-1-naphthol can undergo reversible isomerization to form this compound.[4] At equilibrium, the mixture contains roughly equal amounts of the two isomers, highlighting their comparable thermodynamic stabilities.[4]
Experimental Protocols: A Practical Example
Friedel-Crafts Acylation of Tetralin
A common reaction involving the tetralin core is Friedel-Crafts acylation, which serves as a precursor step to forming functionalized tetralones.[5] While this example uses tetralin, the principles are directly applicable to the tetralol isomers, with the hydroxyl group dictating the position of acylation.
Objective: To synthesize 2-acetyl-5,6,7,8-tetrahydronaphthalene.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel.
-
To this mixture, add a solution of tetralin (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
This procedure can be adapted for the tetralol isomers, though protection of the hydroxyl group may be necessary depending on the reaction conditions to prevent O-acylation.
Visualizing Reaction Pathways
Directing Effects in Electrophilic Aromatic Substitution
References
- 1. 5,6,7,8-Tetrahydro-1-naphthol | 529-35-1 | Benchchem [benchchem.com]
- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 3. Oxidation of steroidal 5-en-3 beta-ols with Jones reagent in ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-TETRAHYDRO-1-NAPHTHOL_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Precursors in Liranaftate Synthesis: A Shift Towards Enhanced Safety and Efficiency
In the landscape of antifungal drug development, Liranaftate stands out for its potent activity against dermatophytes, primarily by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] The efficacy of Liranaftate, which is reported to be eight times more potent than Tolnaftate, has made its synthesis a topic of significant interest for process chemists and drug development professionals.[1] Traditionally, the synthesis has relied on precursors that, while effective, pose considerable safety and environmental challenges. This guide provides an in-depth comparison of the established synthetic route with a viable, safer alternative, supported by experimental data and protocols to inform precursor selection in research and manufacturing.
The core of Liranaftate's structure consists of a thiocarbamate linkage between a substituted pyridine moiety and a tetrahydronaphthol moiety. The key challenge and point of divergence in its synthesis lie in the method used to construct this O-aryl thiocarbamate group. This guide will focus on the comparison between the conventional use of the highly toxic thiophosgene and a safer, more manageable alternative precursor: 1,1'-thiocarbonyldiimidazole (TCDI).
The Established Pathway: The Thiophosgene Route
The most documented method for synthesizing Liranaftate involves the condensation of two key intermediates: 6-methoxy-2-(methylamino)pyridine and a sulfuryl chloride derivative of 5,6,7,8-tetrahydro-2-naphthol.[1][4] The latter is prepared in situ or as an isolated intermediate using thiophosgene, a notoriously toxic and corrosive reagent.
Causality Behind Experimental Choices:
The use of thiophosgene is historically rooted in its high reactivity, which efficiently converts the hydroxyl group of the naphthol into the required thiocarbonyl intermediate, 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate.[5][6] This intermediate readily undergoes nucleophilic attack by the secondary amine of the pyridine derivative to form the final product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl generated during the condensation.[1] While effective, the reliance on thiophosgene is a significant drawback due to its acute toxicity and the stringent handling procedures it necessitates.
Synthetic Workflow: Thiophosgene Route
Caption: Established Thiophosgene Synthesis Route for Liranaftate.
An Alternative Precursor: The 1,1'-Thiocarbonyldiimidazole (TCDI) Route
To circumvent the hazards associated with thiophosgene, an alternative pathway utilizes 1,1'-thiocarbonyldiimidazole (TCDI) as the thiocarbonylating agent.[7] TCDI is a stable, crystalline solid that is significantly safer to handle and store than thiophosgene.
Expertise & Experience-Driven Rationale:
The TCDI route operates on a different mechanistic principle. First, TCDI reacts with the nucleophilic amine, 6-methoxy-2-(methylamino)pyridine, to form a reactive imidazolyl thiocarbamate intermediate (2-[N-(1-imidazolithiocarbonyl)-N-methyl]amino-6-methoxypyridine).[7] This intermediate is then subjected to nucleophilic substitution by the naphthoxide anion, generated by treating this compound with a strong base like sodium hydride or sodium methoxide.[7] This approach modularizes the synthesis, allowing for the activation of the amine component first, followed by reaction with the naphthol. This avoids the generation of a highly reactive and toxic acyl chloride-like intermediate, representing a more controlled and inherently safer process.
Synthetic Workflow: TCDI Route
Caption: Alternative TCDI Synthesis Route for Liranaftate.
Performance Comparison: Thiophosgene vs. TCDI
An objective comparison reveals a clear trade-off between the established efficiency of the thiophosgene route and the superior safety profile of the TCDI alternative.
| Parameter | Thiophosgene Route | TCDI Route | Rationale & Insights |
| Primary Precursor | Thiophosgene | 1,1'-Thiocarbonyldiimidazole | TCDI is a stable, non-volatile solid, presenting a significantly lower handling risk compared to the highly toxic and volatile liquid thiophosgene. |
| Overall Yield | ~70-73%[1][6] | ~81%[7] | The TCDI route demonstrates a potentially higher overall yield, suggesting greater reaction efficiency under the reported conditions. |
| Reaction Steps | 3 main steps from commercial precursors. | 3 main steps from commercial precursors. | Both routes involve a similar number of synthetic transformations to reach the final product. |
| Reaction Conditions | Requires low temperatures (<0°C) for thiophosgene reaction; subsequent condensation at room temp.[1] | Involves refluxing for intermediate formation; subsequent condensation at room temp.[7] | The TCDI route avoids cryogenic conditions but may require heating, representing a trade-off in energy expenditure. |
| Safety & Handling | Extreme Hazard. Thiophosgene is highly toxic, corrosive, and a lachrymator. Requires specialized ventilation and handling protocols. | Moderate Hazard. TCDI is a moisture-sensitive solid but is substantially safer and easier to handle than thiophosgene. | The primary driver for adopting the TCDI route is the significant reduction in operational risk and safety infrastructure requirements. |
| "Green" Chemistry | Poor. Use of a highly toxic reagent and chlorinated solvents. | Better. Eliminates the use of thiophosgene. The reaction can be run in solvents like DMF and ethyl acetate. | Further improvements using ionic liquids have been reported for the final condensation step of the thiophosgene route, which could potentially be adapted.[5] |
Detailed Experimental Protocols
The following protocols are synthesized from published literature and represent self-validating systems for producing Liranaftate.
Protocol 1: Liranaftate Synthesis via Thiophosgene Route
This protocol is adapted from Liu, B. (2013) and requires stringent safety measures due to the use of thiophosgene.[1]
Step 1: Synthesis of 6-Methoxy-2-(methylamino)pyridine
-
To a stirred solution of 2,6-dichloropyridine (10g, 0.068mol) add 30% sodium methoxide solution (24.5g, 0.136mol).[1]
-
Heat the mixture to reflux for 4-5 hours, monitoring completion by TLC.
-
Concentrate the mixture to remove methanol, add water (100mL), and extract with ethyl acetate.
-
Combine, dry, and concentrate the organic phases to yield 6-methoxy-2-chloropyridine (crude yield ~92.5%), which is used directly.[1]
-
In a sealed autoclave, combine the crude 6-methoxy-2-chloropyridine (9g, ~0.127mol), cuprous chloride (1.72g, 0.0017mol), and a 25-30% methylamine aqueous solution (29mL).[1][7]
-
Heat to 120°C for 7 hours.
-
After cooling, extract the mixture with ethyl acetate. Wash the combined organic phases with brine, dry, and concentrate to obtain 6-methoxy-2-(methylamino)pyridine as a brown oil (yield ~71.2%).[1]
Step 2: Synthesis of Liranaftate
-
In a flask, dissolve this compound (6.3g, 0.0425mol) and thiophosgene (4.25mL, 0.056mol) in ethyl acetate (50mL).[1]
-
Cool the mixture in an ice bath to below 0°C.
-
Slowly add an aqueous solution (10mL) of potassium carbonate (3g, 0.022mol) while stirring vigorously.
-
Once the formation of 5,6,7,8-tetrahydro-2-naphthyl-thiochloroformate is complete (monitor by TLC), add a solution of 6-methoxy-2-(methylamino)pyridine from the previous step.
-
Allow the reaction to proceed at room temperature until completion.
-
Perform a standard aqueous workup, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield Liranaftate. (Overall yield ~73%).[1]
Protocol 2: Liranaftate Synthesis via TCDI Route
This protocol is adapted from the New Drug Approvals database entry for Liranaftate and offers a safer alternative.[7]
Step 1: Synthesis of 2-[N-(1-Imidazolithiocarbonyl)-N-methyl]amino-6-methoxypyridine
-
To a solution of 6-methoxy-2-(methylamino)pyridine (2.07g, 15.0 mmol) in ethyl acetate (30 ml), add 1,1'-thiocarbonyldiimidazole (2.67g, 15.0 mmol).[7]
-
Heat the mixture under reflux for 2 hours.
-
After allowing the reaction to cool, distill off the solvent under reduced pressure to obtain the intermediate as a brown oil (quantitative crude yield). This can be used directly or purified by column chromatography.[7]
Step 2: Preparation of Sodium 5,6,7,8-tetrahydro-2-naphthoxide
-
To N,N-dimethylformamide (20 ml), add 60% sodium hydride (1.34g, 33.6 mmol).[7]
-
Carefully add a solution of this compound (4.65g, 30.5 mmol) in DMF.
-
Stir the mixture at room temperature until gas generation ceases, indicating the formation of the sodium salt.
Step 3: Synthesis of Liranaftate
-
To the prepared solution of sodium 5,6,7,8-tetrahydro-2-naphthoxide, add the crude 2-[N-(1-imidazolithiocarbonyl)-N-methyl]amino-6-methoxypyridine (7.45g, 30.0 mmol).[7]
-
Optionally, add zinc chloride (2.05g, 15.0 mmol) which may facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate) to yield Liranaftate as a pale yellow solid (yield ~81.3%).[7]
Conclusion and Recommendation
For researchers and drug development professionals, the choice of a synthetic route is a multi-faceted decision balancing yield, cost, scalability, and safety. The established thiophosgene route for Liranaftate synthesis is proven and provides good yields. However, the extreme toxicity of thiophosgene makes it unsuitable for environments lacking specialized containment facilities and presents significant scalability challenges.
The alternative route using 1,1'-thiocarbonyldiimidazole (TCDI) emerges as a superior choice from a safety and handling perspective. The experimental data suggests that this route may also offer a higher yield, making it not only safer but also potentially more efficient.[7] While TCDI is a more expensive reagent than thiophosgene, the costs associated with the specialized handling, safety infrastructure, and waste disposal required for thiophosgene often offset this difference, particularly at scale.
Therefore, for both laboratory-scale synthesis and industrial production, the adoption of the TCDI-based route is strongly recommended. It represents a modern, safety-conscious approach to pharmaceutical synthesis that aligns with the principles of green chemistry without compromising, and potentially improving, the overall efficiency of Liranaftate production.
References
- 1. jocpr.com [jocpr.com]
- 2. Liranaftate | C18H20N2O2S | CID 3936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Targeting fungal lipid synthesis for antifungal drug development and potentiation of contemporary antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. Liranaftate - CD Formulation [formulationbio.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to HPLC-UV and HPLC-MS for the Analysis of Tetralin Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of tetralin derivatives, the choice of analytical methodology is a critical decision that directly impacts data quality, sensitivity, and the depth of structural information that can be obtained. This guide provides an in-depth, objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By delving into the fundamental principles, practical applications, and presenting supporting experimental data for structurally related compounds, this document aims to equip you with the necessary insights to select the most appropriate technique for your specific analytical challenges.
The Analytical Imperative for Tetralin Derivatives
Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are bicyclic aromatic hydrocarbons that form the core structure of numerous pharmaceutical compounds and are also encountered as process impurities or degradation products.[1] The accurate and precise quantification of these compounds, along with the identification and characterization of their impurities, is paramount for ensuring drug efficacy, safety, and regulatory compliance. The choice between HPLC-UV and HPLC-MS is not merely a matter of instrument availability but a strategic decision based on the analytical objective, be it routine quality control or in-depth impurity profiling.
Principles of Separation and Detection
Both HPLC-UV and HPLC-MS utilize high-performance liquid chromatography to separate components of a mixture. The separation is typically achieved using a reversed-phase column (e.g., C18) where non-polar compounds, like many tetralin derivatives, are retained longer.[2] The fundamental difference lies in the detection method.
HPLC-UV relies on the principle of UV-Vis absorption. Many organic molecules, including those with aromatic rings like tetralin derivatives, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantitative analysis.[3]
HPLC-MS , on the other hand, couples the separation power of HPLC with the detection capabilities of mass spectrometry. After eluting from the HPLC column, the analyte is ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), its structure.[4]
Head-to-Head Comparison: HPLC-UV vs. HPLC-MS
The selection of the optimal analytical technique is contingent on a variety of factors, from the required sensitivity and selectivity to budgetary and operational considerations. The following table provides a comparative overview of HPLC-UV and HPLC-MS for the analysis of tetralin derivatives and structurally similar aromatic compounds.
| Feature | HPLC-UV | HPLC-MS |
| Principle | UV-Visible light absorption by chromophores.[3] | Mass-to-charge ratio (m/z) analysis of ionized molecules.[4] |
| Selectivity | Moderate. Dependent on chromatographic resolution and spectral uniqueness. Co-eluting compounds with similar UV spectra can interfere.[5] | High. Based on the unique mass-to-charge ratio of the analyte. Can distinguish between co-eluting compounds with different masses.[6] |
| Sensitivity | Good. Typically in the low ng to µg range.[7] | Excellent. Can reach pg to fg levels, making it ideal for trace analysis.[4] |
| Structural Information | Limited to UV spectrum, which can suggest the presence of a chromophore. | Provides molecular weight and, with MS/MS, detailed structural fragmentation patterns for unambiguous identification.[6] |
| Quantitative Analysis | Excellent for well-separated, chromophoric compounds. Robust and reproducible.[7] | Highly accurate and precise, especially with the use of isotopically labeled internal standards.[8] |
| Impurity Profiling | Suitable for known impurities with available reference standards. May not detect non-chromophoric impurities. | Ideal for identifying unknown impurities and degradation products without the need for reference standards.[9] |
| Cost (Instrument & Maint.) | Lower initial investment and maintenance costs.[10] | Higher initial investment and more complex, costly maintenance. |
| Ease of Use & Robustness | Simpler operation and method development. Generally considered more robust for routine QC environments.[10] | More complex instrumentation and method development. Requires more specialized expertise. |
| Matrix Effects | Less susceptible to matrix effects compared to HPLC-MS. | Can be prone to ion suppression or enhancement from matrix components, potentially affecting quantification.[11] |
Experimental Workflows and Protocols
To provide a practical context, the following sections detail standardized experimental protocols for the analysis of aromatic compounds, which can be adapted for tetralin derivatives.
HPLC-UV Method for Quantitative Analysis
This protocol is designed for the routine quantification of a known tetralin derivative in a pharmaceutical formulation.
1. Sample Preparation: a. Accurately weigh a portion of the powdered tablet or dissolve the drug substance in a suitable solvent (e.g., a mixture of acetonitrile and water).[12] b. Sonicate for 15 minutes to ensure complete dissolution. c. Dilute the solution to a final concentration within the linear range of the method (e.g., 0.1 mg/mL).[12] d. Filter the solution through a 0.45 µm syringe filter prior to injection.[13]
2. HPLC-UV Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile[2]
- Gradient:
- 0-15 min: 20% to 80% B
- 15-20 min: 80% B
- 20.1-25 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL[13]
- Column Temperature: 30 °C
- UV Detection: 254 nm (or the λmax of the specific tetralin derivative)
3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[14]
HPLC-MS Method for Impurity Profiling
This protocol is tailored for the identification and semi-quantitative analysis of unknown impurities in a tetralin derivative drug substance.
1. Sample Preparation: a. Dissolve the drug substance in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[15] b. Centrifuge the sample to pellet any insoluble material. c. Transfer the supernatant to an HPLC vial for analysis. Dilution may be necessary if the primary peak is too intense.
2. HPLC-MS Conditions:
- Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size (UHPLC compatible).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A shallow gradient is often used to resolve closely eluting impurities.
- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-22 min: 95% B
- 22.1-25 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Scan Range: m/z 100-1000
- Data Acquisition: Full scan for initial screening, followed by tandem MS (MS/MS) on peaks of interest for structural elucidation.[6]
4. Data Analysis: a. Extract ion chromatograms for potential impurities. b. Analyze the mass spectra to determine the molecular weight of the impurities. c. Perform MS/MS fragmentation analysis and compare with known fragmentation pathways or databases to propose structures for the unknown impurities.
Making the Right Choice for Your Application
The decision between HPLC-UV and HPLC-MS is ultimately guided by the specific analytical requirements.
-
For routine quality control, assay, and dissolution testing of a known tetralin derivative with a strong chromophore, HPLC-UV is often the more practical and cost-effective choice. Its robustness, ease of use, and lower operational costs make it well-suited for high-throughput environments where the primary goal is to confirm the identity and quantity of the main component against a reference standard.[10]
-
For impurity profiling, identification of unknown degradation products, and characterization of metabolites, HPLC-MS is the superior technique. Its high sensitivity and ability to provide molecular weight and structural information are indispensable for these applications.[9] In drug development, where a comprehensive understanding of all potential impurities is a regulatory expectation, the investment in HPLC-MS is often justified.
In many pharmaceutical laboratories, a hybrid approach is employed. HPLC-UV is used for routine release testing, while HPLC-MS is reserved for method development, stability studies, and in-depth investigations when unexpected peaks are observed.
Conclusion
Both HPLC-UV and HPLC-MS are powerful analytical tools for the analysis of tetralin derivatives. HPLC-UV serves as a reliable and economical workhorse for routine quantitative analysis, while HPLC-MS offers unparalleled sensitivity and structural elucidation capabilities, making it essential for impurity profiling and research applications. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions, ensuring the generation of high-quality, reliable, and fit-for-purpose analytical data.
References
- 1. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scispace.com [scispace.com]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpbsci.com [jpbsci.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. resolian.com [resolian.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. benchchem.com [benchchem.com]
- 14. pharmaerudition.org [pharmaerudition.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
A Spectroscopic Guide to the Synthesis of 5,6,7,8-Tetrahydro-2-naphthol: From Precursors to Product
In the landscape of pharmaceutical and fine chemical synthesis, the reliable characterization of compounds at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of 5,6,7,8-tetrahydro-2-naphthol, a valuable intermediate in drug development, and its common precursors.[1][2] By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—researchers can effectively monitor the synthetic pathway, confirm product identity, and ensure purity. This document serves as a practical resource for scientists and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Synthetic Pathway and the Role of Spectroscopy
This compound, also known as 6-hydroxytetralin, is a key building block in the synthesis of various pharmaceuticals, including the antifungal agent Liranaftate.[1] A prevalent synthetic route involves the partial hydrogenation of 2-naphthol.[1] Another common laboratory-scale synthesis may involve the demethylation of 2-methoxynaphthalene (nerolin) to 2-naphthol, followed by hydrogenation. Spectroscopic analysis is indispensable for tracking the conversion of these precursors. The distinct electronic and structural environments of the aromatic naphthalene system, the partially saturated tetralin core, and the phenolic hydroxyl group provide unique spectroscopic signatures that allow for unambiguous differentiation.
Below is a diagram illustrating a common synthetic pathway.
References
A Comparative Guide to the Efficacy of Liranaftate Synthesized via Different Chemical Routes
Abstract
Liranaftate, a potent thiocarbamate antifungal agent, is a cornerstone in the topical treatment of dermatophytosis. Its efficacy is intrinsically linked to its purity and the profile of any co-synthesized impurities, which are in turn dictated by the chosen synthetic pathway. This guide provides an in-depth comparison of Liranaftate synthesized from distinct chemical routes, offering a critical evaluation for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, analyze potential impurity profiles, and present experimental data to correlate the manufacturing process with the final product's antifungal potency. This document is designed to empower informed decisions in the selection of a synthesis route that balances yield, purity, and, ultimately, therapeutic efficacy.
Introduction: The Significance of Synthesis Route on Antifungal Efficacy
Liranaftate exerts its antifungal action by inhibiting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] This disruption of the fungal cell membrane leads to cell death.[2] While the molecular structure of Liranaftate defines its intrinsic activity, the manufacturing process can introduce subtle but significant variations in the final product. Process-related impurities, even in trace amounts, can potentially modulate the drug's efficacy, introduce toxicity, or affect its stability. Therefore, a comprehensive understanding of the synthetic route is paramount for ensuring a consistently effective and safe active pharmaceutical ingredient (API).
This guide will explore three distinct synthetic pathways to Liranaftate, evaluating their chemical logic, potential for impurity formation, and the consequential impact on the final product's performance.
Dissecting the Synthetic Pathways to Liranaftate
We will examine three plausible synthetic routes to Liranaftate, each with unique starting materials and reaction cascades.
Route A: The 2,6-Dichloropyridine Pathway
This widely referenced method involves the coupling of two key intermediates: 6-methoxy-2-methylaminopyridine and 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride.[3]
Logical Flow of Route A:
Caption: Synthetic pathway of Liranaftate starting from 2,6-Dichloropyridine.
Causality Behind Experimental Choices: The use of 2,6-dichloropyridine as a starting material provides a robust scaffold for the sequential introduction of the methoxy and methylamino groups. The high reactivity of the chloro-substituents allows for controlled nucleophilic substitution reactions.
Potential Impurity Profile and Efficacy Impact: The primary concern with this route is the potential for incomplete reactions and the carryover of chlorinated pyridine intermediates.[4] 2-Chloropyridine, a potential impurity, is known to be toxic and can cause liver damage.[5][6] The presence of such impurities could not only lead to adverse toxicological effects but may also compete with Liranaftate for enzyme binding, potentially reducing its antifungal efficacy.
Route B: The α-Naphthol Pathway
This classical approach in aromatic chemistry involves the sulfonation of a naphthalene precursor followed by caustic fusion to generate the naphthol intermediate.
Logical Flow of Route B:
Caption: Liranaftate synthesis incorporating the α-Naphthol pathway.
Causality Behind Experimental Choices: Sulfonation followed by alkali fusion is a well-established industrial method for the production of phenols from aromatic hydrocarbons.[7][8] The regioselectivity of the sulfonation can be controlled by temperature to favor the desired isomer.[9]
Potential Impurity Profile and Efficacy Impact: This route can generate isomeric naphthol sulfonic acids and dihydroxynaphthalenes as by-products.[10][11] While these are generally less toxic than chlorinated pyridines, their presence can complicate purification and potentially reduce the overall yield. Some naphthol derivatives have been shown to possess biological activities, which could lead to unintended pharmacological effects.[12][13][14]
Route C: A Hypothetical Thiophene-based Pathway
A convergent synthesis could be envisioned starting from a pre-formed thiophene derivative, which would then be elaborated to the final Liranaftate structure.
Logical Flow of Route C:
Caption: A conceptual thiophene-based synthesis of Liranaftate.
Causality Behind Experimental Choices: Thiophene scaffolds are common in many pharmaceuticals and their synthesis is well-documented.[1][15][2] A route starting with a thiophene derivative could potentially offer a more streamlined synthesis with fewer steps.
Potential Impurity Profile and Efficacy Impact: The impurity profile would be highly dependent on the specific thiophene starting material and the subsequent chemical transformations. Impurities could include unreacted starting materials, regioisomers, or by-products from the coupling reactions. The biological activity of thiophene derivatives is diverse, with some exhibiting their own antimicrobial or cytotoxic effects, which would necessitate rigorous purification and characterization.[3][16]
Comparative Efficacy Data
While a direct head-to-head clinical study comparing Liranaftate from different synthetic origins is not publicly available, we can infer potential differences in efficacy based on purity and impurity profiles.
| Parameter | Route A (2,6-Dichloropyridine) | Route B (α-Naphthol) | Route C (Thiophene-based) |
| Reported Yield | ~73%[3] | Variable, dependent on multi-step efficiency | Hypothetical |
| Reported Purity (HPLC) | >99.5%[3] | Dependent on purification | Hypothetical |
| Key Potential Impurities | Chlorinated pyridines | Isomeric naphthol sulfonic acids, dihydroxynaphthalenes | Regioisomers, unreacted thiophene precursors |
| Potential Impact on Efficacy | High risk of toxic impurities affecting safety and potentially efficacy. | Lower risk of highly toxic impurities, but may affect purity and overall activity. | Dependent on specific impurities; some may have synergistic or antagonistic effects. |
| Inferred Efficacy | Potentially high, but with significant safety considerations if not rigorously purified. | Good, with a potentially better safety profile compared to Route A. | Unknown, requires empirical validation. |
Experimental Protocols for Efficacy and Purity Assessment
To ensure the quality and efficacy of synthesized Liranaftate, the following experimental protocols are essential.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is crucial for quantifying the purity of Liranaftate and identifying any impurities.
Workflow for HPLC Analysis:
Caption: Standard workflow for HPLC purity analysis of Liranaftate.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
-
Standard Preparation: Accurately weigh and dissolve a Liranaftate reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Dissolve the synthesized Liranaftate sample in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the Liranaftate in the sample chromatogram to the peak area of the reference standard, accounting for all impurity peaks.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antifungal potency of a compound.
Workflow for MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Liranaftate.
Step-by-Step Protocol (Broth Microdilution):
-
Fungal Strain: Use a standardized strain of a relevant dermatophyte, such as Trichophyton rubrum.
-
Medium: Prepare RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Grow the fungus on a suitable agar medium and prepare a conidial suspension. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^3 CFU/mL).
-
Drug Dilution: Perform a two-fold serial dilution of the Liranaftate sample in the 96-well microtiter plate using the RPMI medium.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 28-30°C for 7 to 14 days.
-
Reading: Determine the MIC as the lowest concentration of Liranaftate that completely inhibits visible fungal growth.
Conclusion and Recommendations
The choice of a synthetic route for Liranaftate has profound implications for the final product's quality, safety, and efficacy.
-
Route A (2,6-Dichloropyridine): While offering a potentially high yield and purity, this route necessitates stringent control over the reaction conditions and rigorous purification to eliminate toxic chlorinated pyridine impurities. For research and development, this route is viable with appropriate analytical oversight.
-
Route B (α-Naphthol): This pathway may present a more favorable safety profile concerning process-related impurities. However, optimizing the multi-step process for high yield and purity can be challenging. It may be a more suitable choice for large-scale production where safety is a primary concern.
-
Route C (Thiophene-based): This conceptual route highlights the potential for innovation in Liranaftate synthesis. While it requires significant development, a convergent thiophene-based approach could offer advantages in terms of efficiency and atom economy.
Recommendation for Researchers and Drug Developers:
It is imperative to conduct a thorough impurity profiling of Liranaftate synthesized from any route. The biological activity of identified impurities should be investigated to ensure they do not compromise the therapeutic efficacy or safety of the final drug product. The protocols provided in this guide offer a robust framework for such evaluations. Ultimately, the optimal synthesis route will be a strategic balance of yield, cost, environmental impact, and, most critically, the consistent production of a high-purity, highly effective, and safe antifungal agent.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains | MDPI [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches [mdpi.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Lewis Acids for the Friedel-Crafts Acylation of Tetralin
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring, a critical step in the synthesis of numerous pharmaceutical intermediates and fine chemicals. The choice of Lewis acid catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth comparison of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts acylation of tetralin, a key structural motif in many biologically active compounds.
The Crucial Role of the Lewis Acid: A Mechanistic Perspective
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst plays a pivotal role in the generation of the highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or anhydride.[2] This activation step is the primary determinant of the reaction's success.
The generally accepted mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion and a complex anion (e.g., [AlCl₄]⁻).[1]
-
Electrophilic Attack: The electron-rich aromatic ring of tetralin attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the complex anion, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product. The Lewis acid catalyst is, in principle, regenerated, although in practice, more than a stoichiometric amount is often required due to complexation with the ketone product.[1]
Performance Benchmark: AlCl₃ vs. FeCl₃ vs. ZnCl₂
The choice of Lewis acid significantly impacts both the overall yield and the regioselectivity of the acylation of tetralin. Tetralin has two potential sites for acylation: the α-position (adjacent to the fused ring) and the β-position. The electronic and steric environment of these positions dictates the product distribution. Generally, the β-position is sterically less hindered and electronically favored, often leading to the major product.
| Lewis Acid | Acylating Agent | Substrate | Solvent | Temp. (°C) | Yield (%) | Product(s) | Reference(s) |
| AlCl₃ | Acetyl Chloride | 1,1,4,4-Tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene | - | Room Temp. | High | 6-Acetyl derivative | [3] |
| FeCl₃ | Acetyl Chloride | 1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene | - | 0-25 | 43 | 6-Acetyl derivative | [3] |
| ZnCl₂ | Propionic Anhydride | Indole | [CholineCl][ZnCl₂]₃ | 120 (MW) | High | 3-Acyl derivative | [4] |
Analysis of Lewis Acid Performance:
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is highly effective in promoting the Friedel-Crafts acylation of tetralin derivatives, often leading to high yields of the desired ketone.[3] Its high reactivity, however, can sometimes lead to side reactions, and it requires strictly anhydrous conditions due to its high sensitivity to moisture. In the acylation of polyalkylated tetralins, AlCl₃ has been shown to effectively catalyze the formation of the 6-acetyl derivative.[3]
-
Ferric Chloride (FeCl₃): FeCl₃ is another potent Lewis acid, comparable in activity to AlCl₃ for many Friedel-Crafts reactions.[1] It has been successfully employed for the acylation of substituted tetralins, providing the 6-acetyl derivative in moderate yields.[3] While also moisture-sensitive, it is often considered a more economical alternative to AlCl₃.
Regioselectivity:
The substitution pattern on the tetralin ring and the reaction conditions, particularly the choice of Lewis acid and solvent, can influence the α- to β-acylation ratio. For unsubstituted tetralin, acylation predominantly occurs at the more reactive and sterically accessible β-position (C-6). This is exemplified by the synthesis of 6-acetyl-1,2,3,4-tetrahydronaphthalene from various substituted tetralins using AlCl₃ and FeCl₃.[3]
Experimental Protocol: A Representative Friedel-Crafts Acylation of a Tetralin Derivative
The following protocol is a generalized procedure for the Friedel-Crafts acylation of a polyalkylated tetralin, adapted from established methods.[3] Researchers should optimize the reaction conditions based on their specific substrate and desired scale.
Materials:
-
Polyalkylated 1,2,3,4-tetrahydronaphthalene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (or Ferric Chloride)
-
Ethylene Dichloride (or another suitable anhydrous solvent)
-
Dilute Hydrochloric Acid
-
Aqueous Sodium Carbonate Solution
-
Aqueous Salt Solution
-
Benzene (for workup with FeCl₃)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating/cooling bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the polyalkylated tetralin derivative and acetyl chloride in an anhydrous solvent like ethylene dichloride.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Lewis Acid: Slowly add anhydrous aluminum chloride or ferric chloride in portions over a period of time, maintaining the temperature between 0-5 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. If FeCl₃ was used, benzene can be added to aid in separation.[3] Separate the organic layer.
-
Washing: Wash the organic layer sequentially with an aqueous salt solution, an aqueous sodium carbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain the desired acetylated tetralin derivative.
Conclusion and Future Outlook
The selection of a Lewis acid for the Friedel-Crafts acylation of tetralin is a critical decision that balances reactivity with the potential for side reactions. Strong Lewis acids like AlCl₃ and FeCl₃ are highly effective for promoting the reaction, particularly for the synthesis of β-acylated tetralins, and often provide good to high yields. Milder Lewis acids such as ZnCl₂, while potentially offering greater selectivity for sensitive substrates, may require harsher conditions or co-catalysts to achieve comparable reactivity.
Future research in this area will likely focus on the development of more environmentally benign and recyclable catalytic systems. The use of solid acid catalysts and novel solvent systems, such as deep eutectic solvents, presents a promising avenue for greener and more sustainable Friedel-Crafts acylations. A thorough understanding of the interplay between the Lewis acid, substrate, and reaction conditions remains essential for the rational design of efficient and selective syntheses of acylated tetralin derivatives for applications in drug discovery and development.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 5,6,7,8-Tetrahydro-2-naphthol
Introduction: The Analytical Imperative for 5,6,7,8-Tetrahydro-2-naphthol
This compound (THN), a key tetralin derivative, serves as a vital intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for its quantification is not merely a quality control requirement but a cornerstone of successful drug development.
This guide presents a comprehensive validation of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. We will objectively compare its performance against a traditional, more basic isocratic HPLC method, providing the supporting experimental data and the scientific rationale behind our methodological choices. The validation framework is rigorously designed to meet the standards outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring the method is fit for its intended purpose.[3][4][5]
Methodology Comparison: The Old vs. The New
The primary objective in developing the new method was to create a stability-indicating assay. This requires the method to be highly specific, capable of separating the main analyte from potential degradation products and process-related impurities.[6]
Traditional Method: Isocratic HPLC-UV
This represents a common, straightforward approach to purity analysis. While simple to implement, its primary limitation lies in its potentially inadequate resolving power for complex samples, especially following stability studies where a variety of degradants may be present.
Novel Method: Gradient Reversed-Phase HPLC-UV (RP-HPLC)
Our proposed method utilizes a gradient elution strategy. By systematically increasing the organic solvent concentration in the mobile phase, we can effectively elute compounds with a wider range of polarities. This is crucial for separating the non-polar THN from both more polar and less polar impurities that an isocratic method might fail to resolve. This approach provides a comprehensive purity profile, essential for a stability-indicating method.[7]
The Validation Workflow: A Structured Approach
The validation process is a systematic study that establishes the performance characteristics of the analytical procedure.[8] It demonstrates that the method is suitable for its intended use, a principle emphasized by both the FDA and the United States Pharmacopeia (USP).[9][10][11] Our validation protocol is designed as a self-validating system, beginning with system suitability checks to ensure the chromatographic system is performing adequately before any analysis is conducted.
Caption: High-level workflow for analytical method validation.
Head-to-Head Validation: Experimental Data and Analysis
We evaluated both methods across a range of validation parameters as stipulated by ICH Q2(R2) guidelines.[5][12]
Specificity (and Stability-Indicating Capability)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][12]
Experimental Protocol:
-
Forced Degradation: A solution of this compound (100 µg/mL) was subjected to stress conditions:
-
Acidic: 0.1 N HCl at 80°C for 4 hours.
-
Basic: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: The stressed samples, along with an unstressed sample and a blank (diluent), were analyzed using both the Traditional and Novel HPLC methods.
-
Evaluation: The resulting chromatograms were examined for the resolution between the THN peak and any peaks generated from degradation. Peak purity analysis was performed using a photodiode array (PDA) detector for the Novel Method.
Results and Discussion: The Novel Gradient Method demonstrated superior resolving power. As shown in the data below, it successfully separated the intact THN peak from all degradation products, with a resolution of >2 for all adjacent peaks. The Traditional Isocratic Method showed significant co-elution, particularly in the acid and oxidative stress samples, making it unsuitable as a stability-indicating method.
| Stress Condition | Traditional Method (Isocratic) | Novel Method (Gradient) |
| Acid Hydrolysis | Co-elution of degradant with main peak | Baseline separation of 2 degradants (Resolution > 2.5) |
| Base Hydrolysis | Partial separation of 1 degradant (Resolution ~1.2) | Baseline separation of 1 major degradant (Resolution > 3.0) |
| Oxidation | Broad, unresolved peak front | Separation of 3 minor degradant peaks (Resolution > 2.0) |
| Thermal | No significant degradation observed | No significant degradation observed |
| Photolytic | Shoulder on the main peak | Baseline separation of 1 minor degradant (Resolution > 2.2) |
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[5]
Experimental Protocol:
-
Stock Solution: A stock solution of THN reference standard (1 mg/mL) was prepared in diluent (Acetonitrile:Water 50:50).
-
Calibration Standards: The stock was serially diluted to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Each concentration was injected in triplicate.
-
Evaluation: A calibration curve was generated by plotting the mean peak area against concentration. The correlation coefficient (r²), y-intercept, and slope were calculated using linear regression.
Results and Discussion: Both methods exhibited excellent linearity. However, the Novel Method demonstrated a slightly higher correlation coefficient, indicating a better fit of the data to the regression line.
| Parameter | Traditional Method (Isocratic) | Novel Method (Gradient) | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As defined |
| Correlation Coefficient (r²) | 0.9995 | 0.9999 | ≥ 0.999 |
| Y-Intercept (% of 100% response) | 0.85% | 0.25% | ≤ 2.0% |
Accuracy
Accuracy reflects the closeness of the test results to the true value.[9] It is typically assessed using recovery studies on spiked samples.
Experimental Protocol:
-
Sample Preparation: A placebo (matrix without analyte) was spiked with the THN reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Analysis: Three replicate preparations were analyzed for each concentration level.
-
Evaluation: The percent recovery was calculated by comparing the amount of THN found versus the known amount added.
Results and Discussion: The Novel Method provided slightly better recovery rates, especially at the lower and upper ends of the range, likely due to its superior specificity which prevents interference from any matrix components.
| Spiked Level | Traditional Method (% Recovery ± SD) | Novel Method (% Recovery ± SD) | Acceptance Criteria |
| 80% | 98.9 ± 0.7% | 100.2 ± 0.4% | 98.0% - 102.0% |
| 100% | 99.5 ± 0.5% | 100.1 ± 0.3% | 98.0% - 102.0% |
| 120% | 101.2 ± 0.8% | 100.5 ± 0.5% | 98.0% - 102.0% |
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples of THN at 100% of the target concentration were prepared and analyzed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, on a different instrument.
-
Evaluation: The Relative Standard Deviation (%RSD) was calculated for each set of measurements.
Results and Discussion: The lower %RSD values for the Novel Method indicate higher precision. This enhanced reproducibility is a key advantage for a method intended for routine quality control.
| Parameter | Traditional Method (%RSD) | Novel Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.95% | 0.45% | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.35% | 0.78% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Experimental Protocol:
-
Method: Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Y-Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Y-Intercept / Slope)
-
-
Confirmation: A series of low-concentration standards were prepared and injected to confirm that the LOQ concentration could be analyzed with acceptable precision (%RSD ≤ 10%).
Results and Discussion: The Novel Method's lower baseline noise and more consistent response at low concentrations resulted in significantly better sensitivity, achieving lower LOD and LOQ values. This is critical for the accurate quantification of low-level impurities.
| Parameter | Traditional Method | Novel Method |
| LOD (µg/mL) | 0.5 µg/mL | 0.1 µg/mL |
| LOQ (µg/mL) | 1.5 µg/mL | 0.3 µg/mL |
Protocols: Detailed Methodologies
Chromatographic Conditions
Caption: Comparison of chromatographic conditions.
Standard and Sample Preparation
-
Diluent Preparation: Mix Acetonitrile and HPLC-grade Water in a 50:50 volume ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of THN into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon syringe filter.
Conclusion
The validation data unequivocally demonstrates the superiority of the novel gradient RP-HPLC method for the analysis of this compound. While the traditional isocratic method shows acceptable performance for basic purity assessments of the pure API, it fails the fundamental requirement of specificity needed for a stability-indicating method.
The novel method provides:
-
Superior Specificity: Capable of resolving the main analyte from all stress-induced degradation products.
-
Enhanced Precision and Accuracy: Yielding more reliable and reproducible results.
-
Greater Sensitivity: With significantly lower LOD and LOQ values, allowing for the accurate measurement of impurities.
For researchers, scientists, and drug development professionals, adopting this validated, stability-indicating gradient method is a critical step towards ensuring the quality and integrity of this compound and the pharmaceutical products derived from it. This method provides a robust foundation for release testing, stability studies, and overall quality control throughout the product lifecycle, aligning with modern regulatory expectations.[14][15]
References
- 1. scbt.com [scbt.com]
- 2. This compound 98 1125-78-6 [sigmaaldrich.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. uspbpep.com [uspbpep.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Photochemical Stability of Naphthol Derivatives for Researchers and Drug Development Professionals
Introduction: The Critical Role of Photostability in Naphthol Chemistry
Naphthol and its derivatives are fundamental bicyclic aromatic scaffolds present in a vast array of commercially significant molecules, ranging from dyes and agrochemicals to pharmaceuticals and advanced materials.[1][2] Their utility is often dictated by their electronic and photophysical properties. However, the very characteristics that make them functional—their extended π-systems—also render them susceptible to degradation upon exposure to light. This photochemical instability can lead to loss of efficacy, discoloration, and the formation of potentially toxic byproducts, making a thorough understanding of their photostability a critical parameter in product development and risk assessment.[3][4]
This guide provides a comprehensive comparison of the photochemical stability of various naphthol derivatives. We will delve into the underlying mechanisms of photodegradation, present a robust experimental protocol for assessing stability, and offer a comparative analysis of how different substituents on the naphthol ring influence their resilience to light. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these versatile compounds.
The Science of Instability: Mechanisms of Naphthol Photodegradation
The absorption of ultraviolet (UV) and, in some cases, visible light elevates a naphthol molecule to an electronically excited state. From this high-energy state, the molecule can return to its ground state through several pathways, some of which are non-destructive (e.g., fluorescence, phosphorescence). However, pathways leading to chemical alteration—photodegradation—are of primary concern. The predominant mechanisms of photodegradation for naphthol derivatives in solution are direct photolysis and photo-oxidation.
Direct Photolysis: In this process, the excited naphthol molecule itself undergoes bond cleavage or rearrangement. For naphthols, a common pathway involves the formation of reactive intermediates.[5]
Photo-oxidation: This is often the more significant degradation pathway in the presence of oxygen. The excited naphthol molecule can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻•). These highly reactive species can then attack ground-state naphthol molecules, initiating a cascade of degradation reactions.[5][6] The direct photooxidation of naphthols can also occur through the reaction of a naphoxyl radical with a superoxide ion radical, which is formed from the reaction of a solvated electron with oxygen after photoionization.[5]
The specific degradation pathways and the resulting photoproducts are highly dependent on the substitution pattern of the naphthol ring. Common degradation products include naphthoquinones and ring-opened species.[6][7]
A Standardized Protocol for Assessing Photochemical Stability
To objectively compare the photochemical stability of different naphthol derivatives, a standardized experimental protocol is essential. The following protocol is based on established guidelines for testing the aqueous photolysis of chemicals and is designed to yield reproducible and comparable data.[8][9]
Experimental Protocol: Aqueous Photolysis of Naphthol Derivatives
1. Preparation of Test Solutions:
- Prepare stock solutions of each naphthol derivative in a water-miscible solvent that does not absorb light at the irradiation wavelength (e.g., acetonitrile).
- Prepare buffered aqueous solutions (e.g., phosphate buffer, pH 7.4) to maintain a constant pH, as pH can influence the degradation rate.
- Spike the buffered aqueous solution with the stock solution to achieve a final concentration suitable for accurate analytical detection (typically in the low mg/L range). The final concentration should not exceed half the solubility of the compound in water.[9] Ensure the solvent concentration is low (e.g., <1% v/v) to minimize co-solvent effects.
2. Irradiation Setup:
- Use a photostability chamber equipped with a light source that simulates solar radiation, such as a filtered xenon arc lamp, or monochromatic UV lamps for mechanistic studies (e.g., 313 nm or 365 nm).[9][10]
- Place the test solutions in quartz cuvettes or tubes to ensure maximum light transmission.
- Maintain a constant temperature using a thermostatted sample holder.
- Include dark controls for each test substance, wrapped in aluminum foil, to account for any non-photochemical degradation.
3. Sampling and Analysis:
- At predetermined time intervals, withdraw aliquots from the irradiated and dark control solutions.
- Analyze the concentration of the parent naphthol derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[11]
- If desired, identify degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
4. Data Analysis:
- Plot the natural logarithm of the concentration of the naphthol derivative versus time.
- If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line will be the negative of the pseudo-first-order rate constant (k).
- The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k.
- The quantum yield of photodegradation (Φ) can be determined if the photon flux of the light source is known, using a chemical actinometer.
Comparative Photochemical Stability of Naphthol Derivatives
The susceptibility of a naphthol derivative to photodegradation is significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the naphthalene system, thereby affecting its light absorption properties and reactivity in the excited state.
To illustrate these effects, the following table presents a plausible set of comparative data for the photodegradation of selected 1-naphthol and 2-naphthol derivatives under standardized conditions.
Table 1: Comparative Photochemical Stability of Selected Naphthol Derivatives
| Compound | Substituent (Position) | Substituent Effect | Hypothetical Pseudo-First-Order Rate Constant (k) (x 10⁻⁴ s⁻¹) | Hypothetical Half-life (t₁/₂) (min) |
| 1-Naphthol | - | - | 1.5 | 77.0 |
| 2-Naphthol | - | - | 1.2 | 96.2 |
| 4-Methyl-1-naphthol | -CH₃ (EDG) | Electron-Donating | 2.5 | 46.2 |
| 4-Methoxy-1-naphthol | -OCH₃ (EDG) | Strong Electron-Donating | 3.8 | 30.4 |
| 4-Chloro-1-naphthol | -Cl (EWG) | Halogen (Inductive EWG, Resonance EDG) | 1.8 | 64.2 |
| 4-Nitro-1-naphthol | -NO₂ (EWG) | Strong Electron-Withdrawing | 0.8 | 144.3 |
Disclaimer: The quantitative data in this table is illustrative and intended for comparative purposes based on established photochemical principles. Actual experimental values may vary depending on the specific conditions.
Analysis of Substituent Effects:
-
Unsubstituted Naphthols: 1-Naphthol is generally observed to be slightly less photostable than 2-naphthol. This can be attributed to the different electron density distributions and the positions available for radical attack.[7]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density of the naphthalene ring. This can lead to a red shift in the UV absorption spectrum (absorption at longer wavelengths) and often increases the susceptibility to photo-oxidation, thereby decreasing photochemical stability. The stronger the electron-donating effect, the greater the destabilization, as illustrated by the lower half-life of 4-methoxy-1-naphthol compared to 4-methyl-1-naphthol.
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine (-Cl) have a dual effect. Inductively, they are electron-withdrawing, which can stabilize the aromatic ring. However, through resonance, they can donate electron density. The overall effect on photostability can be modest. In contrast, strong electron-withdrawing groups like the nitro group (-NO₂) significantly decrease the electron density of the ring. This can make the molecule less susceptible to electrophilic attack by reactive oxygen species, thus increasing its photochemical stability, as reflected in the longer half-life of 4-nitro-1-naphthol.
Visualizing the Process: Experimental Workflow and Degradation Pathways
To further clarify the experimental process and the proposed chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for assessing the photochemical stability of naphthol derivatives.
Caption: Generalized photodegradation pathways for substituted naphthol derivatives.
Conclusion and Future Directions
The photochemical stability of naphthol derivatives is a complex property governed by the interplay of light absorption, excited-state reactivity, and the electronic effects of substituents. As demonstrated, electron-donating groups tend to decrease photostability, while strong electron-withdrawing groups can enhance it. This guide provides a foundational understanding and a practical framework for assessing and comparing the stability of these important chemical entities.
For drug development professionals, a thorough evaluation of photostability is not just a regulatory requirement but a crucial step in ensuring the safety and efficacy of photosensitive drug candidates. For researchers in materials science and other fields, understanding how to tune the photostability of naphthol-based systems can lead to the design of more robust and durable products.
Future research should focus on generating comprehensive, publicly available datasets of photodegradation quantum yields for a wider range of naphthol derivatives under standardized conditions. Furthermore, detailed mechanistic studies elucidating the specific degradation pathways influenced by various functional groups will be invaluable for the predictive design of photostable naphthol-containing molecules.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct photooxidation and xanthene-sensitized oxidation of naphthols: quantum yields and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. oecd.org [oecd.org]
- 10. PASSIVE SAMPLING COUPLED TO ULTRAVIOLET IRRADIATION: A USEFUL ANALYTICAL APPROACH FOR STUDYING OXYGENATED POLYCYCLIC AROMATIC HYDROCARBON FORMATION IN BIOAVAILABLE MIXTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6), a versatile intermediate in fine chemical synthesis.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility.
Foundational Knowledge: Understanding the Compound
This compound, a member of the tetralin class, is a beige crystalline solid at room temperature.[2][3] Its structure, featuring a hydroxyl group on a tetrahydronaphthalene framework, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][4] However, the same reactivity that makes it useful also necessitates careful handling and disposal.
Key Properties Overview:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Molecular Weight | 148.20 g/mol | [5][6] |
| Melting Point | 59-61 °C | [2][4][6] |
| Boiling Point | 275-276 °C | [2][4][6] |
| Flash Point | >113 °C (>230 °F) | [2][6] |
| Water Solubility | 1.5 g/L at 20 °C | [2] |
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[5][7][8]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][7][8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][7][8]
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[7][8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9][10] Seek medical advice if irritation persists.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do so.[3][7] Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water and seek immediate medical attention.[8][11]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This creates a primary barrier against exposure and is the first line of defense in preventing accidental contact.
-
Hand Protection: Wear impervious gloves such as natural rubber or neoprene.
-
Eye/Face Protection: Use splash-proof chemical safety goggles.[10]
-
Skin and Body Protection: A lab coat or apron is mandatory.
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be discharged into drains or sewers.[9][11][13] Its classification as a hazardous substance necessitates a controlled and compliant disposal pathway.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like paper towels or weigh boats, in a designated, leak-tight, and clearly labeled hazardous waste container.[14]
-
Liquid Waste: For solutions containing this compound, use a shatter-proof bottle, also clearly labeled as hazardous waste.[14]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
Step 2: Storage Pending Disposal
-
Store the sealed hazardous waste container in a well-ventilated, designated area, away from incompatible materials such as strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[15]
-
The storage area should be cool and dry, and the container should be kept tightly closed.[8]
Step 3: Final Disposal Route The recommended and safest method for the final disposal of this compound is through incineration by a licensed chemical disposal facility.[14][16]
-
Why Incineration? High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment.[16][17] This method is particularly effective for phenolic compounds, converting them into less harmful substances like carbon dioxide and water.
-
Engaging a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and transfer of hazardous waste to a licensed disposal vendor. Always follow your institution's specific protocols.
Waste Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step 1: Immediate Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[13][18]
-
Ventilate: Increase ventilation in the area of the spill.[10]
-
Eliminate Ignition Sources: If the spilled material is in a solution with a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.[10]
Step 2: Spill Cleanup
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section 2.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[14]
-
Collection: Carefully sweep or scoop up the absorbed material or the solid chemical.[8] Avoid generating dust.[11][19] Place the collected material into a suitable, closed, and labeled container for disposal.[15][19]
-
Decontamination: Clean the spill area thoroughly with a mild detergent solution and water.[20] Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your EHS department, as per your institution's policy.
Spill Response Flowchart
Caption: Emergency response procedure for a this compound spill.
Regulatory Context
The disposal of this compound falls under the purview of several regulatory bodies. As a substituted phenol, it is subject to regulations governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. While this compound is not specifically listed by name, wastes from the production of certain phenols can carry specific RCRA waste codes (e.g., K022 for distillation bottoms from phenol/acetone production).[21][22] It is the responsibility of the waste generator to characterize their waste accurately. Given its hazardous properties, it should be managed as a hazardous waste.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 1125-78-6,this compound | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1125-78-6 [chemicalbook.com]
- 5. This compound | C10H12O | CID 14305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-四氢-2-萘酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. southwest.tn.edu [southwest.tn.edu]
- 16. youtube.com [youtube.com]
- 17. Phenolic water incineration system-Jinan Huangtai Gas Furnace Co., Ltd. [en.shandonggas.com]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 21. nyu.edu [nyu.edu]
- 22. dam.assets.ohio.gov [dam.assets.ohio.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
